4-Chloro-3-nitrocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDALTIMHOITIU-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20797-48-2 | |
| Record name | 4-Chloro-3-nitrocinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-nitrocinnamic Acid (CAS: 20797-48-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-nitrocinnamic acid, a halogenated and nitrated derivative of cinnamic acid, serves as a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. Its chemical structure, featuring an electron-withdrawing nitro group and a halogen substituent on the phenyl ring, coupled with a reactive acrylic acid moiety, suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential pharmacological relevance of this compound, with a focus on its plausible interactions with key signaling pathways and enzymes implicated in various disease states.
Chemical and Physical Properties
This compound, with the CAS number 20797-48-2, is a solid, typically appearing as a yellow crystalline powder. Its chemical structure combines the features of a cinnamic acid backbone with a chlorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆ClNO₄ | [1][2] |
| Molecular Weight | 227.60 g/mol | [1][3] |
| Melting Point | 188-190 °C | [3][4] |
| Boiling Point | 408.6 ± 35.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Appearance | Yellow crystalline powder | [3] |
| Synonyms | (2E)-3-(4-Chloro-3-nitrophenyl)acrylic acid, 3-(4-Chloro-3-nitrophenyl)acrylic acid | [1] |
Synthesis of this compound
Experimental Protocol: Knoevenagel Condensation (Proposed)
This protocol is based on the general procedure for the synthesis of cinnamic acid derivatives from the corresponding benzaldehyde.
Reaction: 4-Chloro-3-nitrobenzaldehyde reacts with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine, followed by decarboxylation to yield this compound.
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Malonic acid
-
Pyridine (or piperidine)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
Dissolve 4-Chloro-3-nitrobenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents) in a suitable solvent like ethanol or pyridine in a round-bottom flask.
-
Add a catalytic amount of a base such as piperidine or use pyridine as the solvent and catalyst.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If pyridine is used as a solvent, it can be removed under reduced pressure.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Spectroscopic Data
While complete, officially curated spectra for this compound were not found in the provided search results, data for closely related compounds and general principles of spectroscopic analysis allow for the prediction of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic protons of the acrylic acid moiety. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the chloro and nitro substituents. The two vinylic protons will likely appear as doublets with a large coupling constant (J > 15 Hz), characteristic of a trans-alkene, in the region of δ 6.0-8.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be in the range of δ 165-175 ppm. The carbons of the double bond will appear between δ 115-145 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbons attached to the nitro and chloro groups being significantly shifted.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C=C stretch (Alkene): A medium intensity band around 1625-1645 cm⁻¹.
-
NO₂ stretch (Nitro group): Two strong bands, one asymmetric around 1500-1550 cm⁻¹ and one symmetric around 1340-1380 cm⁻¹.
-
C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of chlorine, an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation may involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and the chlorine atom (-Cl), leading to characteristic fragment ions.
Potential Biological Activity and Signaling Pathway Interactions
Direct studies on the biological activity and mechanism of action of this compound are limited. However, based on the activities of structurally related cinnamic acid derivatives, several potential areas of pharmacological interest can be inferred.
Antimicrobial and Antifungal Activity
Cinnamic acid and its derivatives are known to possess antimicrobial and antifungal properties. The mechanism of action for some antifungal derivatives is suggested to be the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The presence of the chloro and nitro groups on the phenyl ring of this compound may modulate its interaction with this enzyme.
Enzyme Inhibition: Tyrosinase
Certain substituted cinnamic acids have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis. The inhibition can be competitive, non-competitive, or mixed-type. The electronic properties conferred by the nitro and chloro groups could influence the binding of this compound to the active site of tyrosinase, potentially making it an inhibitor of this enzyme.
Modulation of Signaling Pathways in Cancer
Cinnamic acid derivatives have been investigated for their anticancer properties, often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. A structurally related compound, 4-Chloro-3-nitrocoumarin, has been suggested to inhibit p38 Mitogen-Activated Protein Kinase (MAPK) 14. This suggests that this compound might also interact with components of the MAPK signaling cascade, which is frequently dysregulated in cancer.
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes. The p38 MAPK subfamily is activated by stress stimuli and inflammatory cytokines and is involved in apoptosis and cell cycle regulation. Inhibition of p38 MAPK could be a therapeutic strategy in certain cancers.
Conclusion
This compound is a chemical intermediate with significant potential for the development of novel bioactive compounds. Its structural features suggest a likelihood of interaction with various biological targets, including enzymes and signaling proteins. While direct experimental evidence for its specific biological activities and mechanisms of action is currently sparse, the information available for related cinnamic acid derivatives provides a strong rationale for further investigation. Future research should focus on the detailed elucidation of its synthesis, comprehensive spectroscopic characterization, and in-depth studies of its effects on the signaling pathways and enzymatic activities highlighted in this guide. Such studies will be crucial for unlocking the full therapeutic potential of this and related compounds in drug discovery and development.
References
An In-Depth Technical Guide to 4-Chloro-3-nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-Chloro-3-nitrocinnamic acid. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.
Core Chemical Properties
This compound is a substituted derivative of cinnamic acid, featuring both a chloro and a nitro functional group on the phenyl ring. These substitutions significantly influence its chemical reactivity and biological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO₄ | [1][2][3] |
| Molecular Weight | 227.61 g/mol | [1][2][3] |
| CAS Number | 20797-48-2 | [2][3] |
| Appearance | White to yellow or orange crystalline powder | [2] |
| Melting Point | 186-188 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone. Quantitative data is not readily available, but a related compound, 4-chloro-3-nitrobenzoic acid, has a reported aqueous solubility of 342.7 mg/L. | [4] |
Spectroscopic Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. While a complete set of spectra for this specific compound is not publicly available, data from closely related compounds and general spectroscopic principles allow for a reliable interpretation.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ at m/z 227 and a peak for the [M+2]+ isotope pattern characteristic of a chlorine-containing compound. Common fragmentation patterns for cinnamic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the acrylic acid side chain.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Based on the spectrum of the parent compound, cinnamic acid, the following peaks can be anticipated:[6]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | ~3000 (broad) | Stretching vibration, often overlapping with C-H stretches. |
| C-H (Aromatic & Alkene) | ~3100-3000 | Stretching vibrations. |
| C=O (Carboxylic Acid) | ~1700-1680 | Carbonyl stretching, a strong absorption. |
| C=C (Alkene) | ~1640-1620 | Stretching vibration of the conjugated double bond. |
| C=C (Aromatic) | ~1600, 1450 | Ring stretching vibrations. |
| NO₂ (Nitro group) | ~1550-1500 (asymmetric), ~1350-1300 (symmetric) | Strong stretching vibrations. |
| C-Cl (Chloro group) | ~800-600 | Stretching vibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.
Synthesis via Knoevenagel Condensation
This protocol outlines the synthesis of this compound from 4-chloro-3-nitrobenzaldehyde and malonic acid.
Materials:
-
4-chloro-3-nitrobenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde (0.015 mol) and malonic acid (0.02 mol) in 5 mL of pyridine.
-
To this solution, add piperidine (0.15 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture at 70°C for 5 hours.
-
After cooling the mixture to room temperature, slowly add 5 mL of concentrated HCl.
-
Pour the mixture into 40 mL of cold water to precipitate the crude product.
-
Collect the solid product by suction filtration and wash it with cold water.
-
Purify the crude this compound by recrystallization from ethanol.
Logical Workflow for Synthesis:
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of cinnamic acid derivatives has been extensively investigated for various therapeutic applications. The presence of the electron-withdrawing nitro and chloro groups is expected to modulate the biological profile of the parent cinnamic acid molecule.
Antimicrobial Activity
Cinnamic acid and its derivatives are known to possess antimicrobial properties. Studies on related compounds suggest that they may act by disrupting the cell membrane of microorganisms or by inhibiting essential enzymes. The specific antimicrobial potential of this compound warrants further investigation.
Anticancer Activity
Numerous synthetic derivatives of cinnamic acid have demonstrated promising anticancer effects.[9] Potential mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, some cinnamic acid derivatives have been shown to inhibit the activity of enzymes like tyrosinase and xanthine oxidase, which can be overexpressed in certain cancers.[10][11] The precise signaling pathways that might be modulated by this compound in cancer cells remain to be elucidated.
Hypothesized Signaling Pathway Inhibition:
Based on the activities of related compounds, a potential mechanism of action for this compound could involve the inhibition of key enzymes in cellular signaling pathways.
Conclusion
This compound is a compound with a well-defined chemical structure and accessible synthetic routes. Its spectroscopic properties can be reliably predicted, and its potential for biological activity, particularly in the areas of antimicrobial and anticancer research, is suggested by the extensive literature on related cinnamic acid derivatives. Further in-depth studies are required to fully elucidate its specific biological mechanisms and to explore its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising molecule.
References
- 1. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Page loading... [wap.guidechem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
An In-depth Technical Guide to 4-Chloro-3-nitrocinnamic Acid: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-nitrocinnamic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry and materials science. This document collates its fundamental physicochemical properties, outlines potential synthetic routes, and explores its predicted biological activities based on the known behavior of related compounds.
Core Physicochemical Properties
This compound is a solid, typically appearing as a white to yellow or orange powder or crystalline substance. Its core chemical identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₆ClNO₄ |
| Molecular Weight | 227.6 g/mol |
| CAS Number | 20797-48-2 |
| Appearance | White to Yellow to Orange powder/crystal |
| Melting Point | 187.0 to 190.0 °C |
Synthesis and Spectroscopic Characterization
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, its structure lends itself to common synthetic methodologies for cinnamic acid derivatives. The most probable synthetic routes involve the condensation of 4-chloro-3-nitrobenzaldehyde with a suitable reagent.
Experimental Protocols: General Synthetic Approaches
Two classical methods for the synthesis of cinnamic acids are the Perkin reaction and the Knoevenagel-Doebner condensation.
1. Perkin Reaction:
This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. For the synthesis of this compound, this would involve the reaction of 4-chloro-3-nitrobenzaldehyde with acetic anhydride and sodium acetate. The reaction generally requires high temperatures.[1][2][3]
-
Reaction Workflow:
Caption: Logical workflow for the Perkin reaction synthesis.
2. Knoevenagel-Doebner Condensation:
This method involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[4][5][6] This is often a milder and more efficient method for producing cinnamic acids.
-
Detailed Methodology (Hypothetical):
-
To a solution of 4-chloro-3-nitrobenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.5-2 equivalents).
-
Add a catalytic amount of piperidine.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the vinylic protons (as doublets), aromatic protons, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Resonances for the carbonyl carbon, vinylic carbons, and the aromatic carbons.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and N-O stretching of the nitro group.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are scarce, the extensive research on cinnamic acid and its derivatives allows for informed predictions of its potential bioactivities. Cinnamic acid derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[7]
Antimicrobial Activity
Substituted cinnamic acids, including chloro- and nitro-substituted derivatives, have demonstrated notable antimicrobial effects. The mechanism is often attributed to the disruption of microbial cell membranes.[7] For instance, derivatives of 4-chlorocinnamic acid have been investigated for their activity against various bacterial and fungal strains.[8] The presence of both a chloro and a nitro group in this compound suggests it may also exhibit antimicrobial properties.
Anti-inflammatory and Anticancer Potential
A key mechanism of the anti-inflammatory and anticancer effects of many cinnamic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the expression of genes involved in inflammation and cell survival.
-
NF-κB Signaling Pathway and Potential Inhibition:
Caption: Potential inhibition of the NF-κB signaling pathway.
In this pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates IκB. This leads to the degradation of IκB and the release of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives are thought to inhibit this pathway by preventing the phosphorylation of IκB.
Conclusion
This compound is a compound with a well-defined chemical structure and physical properties. While specific experimental data on its synthesis and biological activity are not extensively documented, its structural similarity to other bioactive cinnamic acid derivatives suggests it holds potential for further investigation, particularly in the areas of antimicrobial and anti-inflammatory research. The synthetic pathways outlined in this guide provide a foundation for its preparation, which would enable more detailed biological and pharmacological evaluation. Researchers are encouraged to explore the synthesis and bioactivity of this compound to further elucidate the structure-activity relationships within the diverse family of cinnamic acids.
References
An In-depth Technical Guide to 4-Chloro-3-nitrocinnamic Acid: Nomenclature, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-nitrocinnamic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry and materials science. This document details its nomenclature and synonyms, outlines a plausible synthetic route, and explores its potential biological activities based on structurally related compounds.
Nomenclature and Synonyms
Accurate identification of chemical compounds is critical for research and development. This compound is known by several synonyms and is classified under various chemical identifiers. The following table summarizes the key nomenclature for this compound.
| Identifier Type | Value |
| IUPAC Name | (2E)-3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid |
| CAS Number | 20797-48-2[1][2] |
| Molecular Formula | C9H6ClNO4[3] |
| Molecular Weight | 227.6 g/mol [4] |
| PubChem CID | 688108 |
| InChI | InChI=1S/C9H6ClNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+ |
| InChIKey | QBDALTIMHOITIU-DUXPYHPUSA-N |
| SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)--INVALID-LINK--[O-])Cl |
| Common Synonyms | trans-4-Chloro-3-nitrocinnamic acid[2], 3-(4-Chloro-3-nitrophenyl)acrylic acid[2][4], (E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid[3] |
Nomenclature and identifiers for this compound.
Synthesis of this compound
Step 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde
The first step is the nitration of 4-chlorobenzaldehyde. The chloro and aldehyde groups are ortho, para-directing and meta-directing respectively, which favors the formation of the desired 4-chloro-3-nitrobenzaldehyde.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-chlorobenzaldehyde to concentrated sulfuric acid at 0-5 °C.
-
Nitration: A mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise to the flask while maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction is stirred for several hours at low temperature and can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield 4-chloro-3-nitrobenzaldehyde.[5]
Step 2: Synthesis of this compound
The second step involves the conversion of the synthesized 4-chloro-3-nitrobenzaldehyde to this compound. The Perkin reaction is a classic and effective method for this transformation.[6]
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask, a mixture of 4-chloro-3-nitrobenzaldehyde, acetic anhydride, and anhydrous sodium acetate is prepared.
-
Heating: The mixture is heated under reflux for several hours.
-
Hydrolysis: After cooling, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Purification: The crude this compound is collected by filtration and can be purified by recrystallization from an appropriate solvent, such as ethanol.
Proposed synthetic workflow for this compound.
Potential Biological Activities and Applications
While there is a lack of specific biological data for this compound in the public domain, the biological activities of structurally similar cinnamic acid derivatives can provide insights into its potential applications. Cinnamic acids and their derivatives are known to exhibit a wide range of pharmacological effects.
Antimicrobial and Antifungal Activity
Derivatives of 4-chlorocinnamic acid have been shown to possess significant antimicrobial and antifungal properties. For instance, various esters of 4-chlorocinnamic acid have demonstrated activity against Candida species and Staphylococcus aureus. The presence of an electron-withdrawing group, such as a nitro group, on the phenyl ring of cinnamic acid derivatives has been correlated with enhanced antifungal activity.[7]
A study on 4-chlorocinnamic acid derivatives revealed that their mechanism of antifungal action might involve the inhibition of the enzyme 14α-demethylase, which is crucial for fungal cell membrane synthesis.
Other Potential Applications
Cinnamic acid derivatives have been investigated for a variety of other pharmacological activities, including:
-
Anticancer: Some cinnamic acid derivatives have shown cytotoxic effects against various cancer cell lines.
-
Antioxidant: The phenolic and cinnamic acid backbone can contribute to antioxidant properties.
-
Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory effects.
It is important to note that the biological activity of a specific derivative is highly dependent on the nature and position of the substituents on the phenyl ring. Therefore, experimental validation is necessary to determine the precise biological profile of this compound.
A logical workflow for the biological screening of this compound.
Conclusion
This compound is a readily accessible compound with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial and antifungal agents. This technical guide provides a foundation for researchers interested in this molecule by consolidating its nomenclature, outlining a reliable synthetic pathway, and highlighting its potential biological activities based on the current understanding of related cinnamic acid derivatives. Further experimental investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound in drug discovery programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 20797-48-2 | FC55159 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Chloro-3-nitrocinnamic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Chloro-3-nitrocinnamic acid, a valuable building block in medicinal chemistry and material science. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.
Core Physical and Chemical Properties
This compound is a substituted cinnamic acid derivative with the chemical formula C₉H₆ClNO₄. Its structure, featuring a chloro and a nitro group on the phenyl ring, imparts unique chemical reactivity and potential for diverse applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₄ | [1][2] |
| Molecular Weight | 227.61 g/mol | [1][2] |
| CAS Number | 20797-48-2 | [1][2][3][4] |
| Appearance | White to yellow or orange powder/crystal | |
| Melting Point | 187.0 to 190.0 °C | |
| pKa (Predicted) | 4.03 ± 0.10 | [5] |
| Storage Temperature | 2-8°C or Room Temperature | [2][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data Highlights | Source |
| Mass Spectrometry (MS) | Predicted m/z values for various adducts: [M+H]⁺: 228.00582, [M+Na]⁺: 249.98776, [M-H]⁻: 225.99126 | [6] |
| ¹H NMR | Awaiting experimental data acquisition. | |
| ¹³C NMR | Awaiting experimental data acquisition. | |
| Infrared (IR) | Awaiting experimental data acquisition. |
Synthesis of this compound
The synthesis of this compound can be achieved via the Perkin reaction, a well-established method for the synthesis of cinnamic acids.[7][8][9][10][11] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.
Experimental Protocol: Perkin Reaction for this compound Synthesis
This protocol is adapted from the synthesis of m-nitrocinnamic acid.[12]
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 4-chloro-3-nitrobenzaldehyde, 1.5 moles of acetic anhydride, and 1 mole of anhydrous sodium acetate.
-
Heat the mixture in an oil bath at 180°C for 8-10 hours.
-
After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Diagram 1: Synthetic Workflow via Perkin Reaction
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
While research on the specific biological activities of this compound is ongoing, studies on its derivatives have shown promising results, particularly in the area of antimicrobial agents.
Antimicrobial Activity
Esters derived from 4-chlorocinnamic acid have demonstrated significant antifungal activity.[13] A molecular docking study suggests that these compounds may act as inhibitors of the enzyme 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[13] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This suggests that this compound could serve as a scaffold for the development of novel antifungal drugs.
Diagram 2: Proposed Antifungal Mechanism of Action
Caption: Proposed inhibition of fungal ergosterol biosynthesis.
References
- 1. This compound | 20797-48-2 | FC55159 [biosynth.com]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. pschemicals.com [pschemicals.com]
- 4. CAS RN 20797-48-2 | Fisher Scientific [fishersci.co.uk]
- 5. This compound | 20797-48-2 [m.chemicalbook.com]
- 6. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 10. longdom.org [longdom.org]
- 11. byjus.com [byjus.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-3-nitrocinnamic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 4-Chloro-3-nitrocinnamic acid (CAS No. 20797-48-2). The following sections detail the known hazards, precautionary measures, emergency procedures, and representative experimental protocols relevant to the safe use of this compound in a research and development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents as a yellow solid and has no specified odor information.[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][2] |
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to the following precautionary measures is mandatory to ensure the safety of laboratory personnel.
Table 2: Precautionary Statements
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][2] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[1][2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][2] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
First Aid Measures
In the event of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1][2] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidental exposure.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Ensure adequate ventilation. Avoid dust formation.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Experimental Protocols for Safety Assessment
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To determine the potential of a substance to produce reversible inflammatory changes in the skin.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A dose of 0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure period is 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction) for both erythema and edema.
Table 4: Draize Scale for Scoring Skin Reactions
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 millimeter) | |
| 4 | Severe edema (raised more than 1 millimeter and extending beyond the area of exposure) |
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to produce reversible or irreversible changes in the eye.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Procedure: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for any lesions.
-
Scoring: The ocular reactions are scored according to a standardized system.
Table 5: Draize Scale for Scoring Ocular Lesions
| Structure | Parameter | Score | Description |
| Cornea | Opacity | 0 | No ulceration or opacity |
| 1 | Scattered or diffuse areas of opacity, details of iris clearly visible | ||
| 2 | Easily discernible translucent areas, details of iris slightly obscured | ||
| 3 | Nacreous areas, no details of iris visible, size of pupil barely discernible | ||
| 4 | Opaque cornea, iris not discernible through the opacity | ||
| Iris | 0 | Normal | |
| 1 | Folds above normal, congestion, swelling, circumcorneal injection (any or all of these or combination of any thereof) iris still reacting to light (a sluggish reaction is considered positive) | ||
| 2 | No reaction to light, hemorrhage, gross destruction (any or all of these) | ||
| Conjunctivae | Redness | 0 | Blood vessels normal |
| 1 | Some blood vessels definitely injected | ||
| 2 | More diffuse, deeper crimson red, individual vessels not easily discernible | ||
| 3 | Diffuse beefy red | ||
| Chemosis (Swelling) | 0 | No swelling | |
| 1 | Any swelling above normal (includes nictitating membrane) | ||
| 2 | Obvious swelling with partial eversion of lids | ||
| 3 | Swelling with lids about half-closed | ||
| 4 | Swelling with lids more than half-closed |
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is the responsibility of the user to ensure that all safety precautions are followed. The experimental protocols described are based on standard OECD guidelines and are provided for informational purposes. Specific experimental results for this compound were not available in the public domain at the time of writing.
References
The Biological Versatility of 4-Chloro-3-nitrocinnamic Acid: A Technical Overview for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Cinnamic acid and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] The strategic substitution on the phenyl ring of the cinnamic acid scaffold has been a key approach to modulate its biological effects. This technical guide delves into the biological activity of a specific derivative, 4-Chloro-3-nitrocinnamic acid. While direct and extensive research on this particular molecule is limited, this paper aims to provide a comprehensive overview of its potential biological activities by examining the well-documented effects of its structural analogs, namely chloro- and nitro-substituted cinnamic acids. This analysis will cover potential antimicrobial, anticancer, and enzyme inhibitory activities, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Predicted Biological Activities of this compound
The presence of both a chloro and a nitro group on the cinnamic acid backbone suggests a multi-faceted pharmacological potential for this compound. The electron-withdrawing nature of these substituents can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.
Antimicrobial Activity
Cinnamic acid derivatives are known to possess antimicrobial properties. The introduction of a halogen, such as chlorine, at the para-position of the phenyl ring has been shown to be a favorable substitution for enhancing this activity. Esters of 4-chlorocinnamic acid have demonstrated notable antifungal activity against various Candida species.[2][3][4] The nitro group is also a well-known pharmacophore in antimicrobial agents, contributing to their efficacy.[5] Therefore, it is plausible that this compound could exhibit significant antimicrobial, particularly antifungal, properties.
Anticancer Activity
The anticancer potential of cinnamic acid derivatives is an active area of research.[6] Hybrid molecules incorporating a 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety, which is structurally similar to this compound, have shown significant cytotoxic effects against a panel of human cancer cell lines.[7] This suggests that the combined presence of chloro and nitro substituents on the cinnamic acid scaffold could be a promising strategy for developing novel anticancer agents.
Enzyme Inhibition
Cinnamic acid derivatives have been identified as inhibitors of various enzymes. Specifically, chlorocinnamic acids have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis.[8] On the other hand, 4-nitrocinnamic acid has been identified as a potent inhibitor of xanthine oxidase, an enzyme implicated in gout and oxidative stress. The dual substitution in this compound may confer inhibitory activity against one or both of these enzymes, or potentially other enzymes of therapeutic interest.
Quantitative Data on Related Cinnamic Acid Derivatives
To provide a quantitative perspective on the potential bioactivities of this compound, the following tables summarize the reported minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) for structurally related compounds.
Table 1: Antifungal Activity of 4-Chlorocinnamic Acid Esters against Candida Species
| Compound | C. albicans MIC (µmol/mL) | C. glabrata MIC (µmol/mL) | C. krusei MIC (µmol/mL) | C. guilliermondii MIC (µmol/mL) | Reference |
| Methoxyethyl 4-chlorocinnamate | - | - | - | 0.13 | [2][3][4] |
| Perillyl 4-chlorocinnamate | - | - | - | 0.024 | [2][3][4] |
Note: Lower MIC values indicate greater antifungal potency.
Table 2: Anticancer Activity of a 2-Chloro-3-(4-nitrophenyl)-2-propenylidene-thiazolidinone Hybrid
| Compound | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) | Reference |
| Compound 2f | 2.80 | 32.3 | 80.8 | [7] |
| Compound 2h | 1.57 | 13.3 | 65.0 | [7] |
GI50: 50% growth inhibition; TGI: Total growth inhibition; LC50: 50% lethal concentration.
Table 3: Enzyme Inhibitory Activity of Chloro- and Nitro-Cinnamic Acid Derivatives
| Compound | Enzyme | IC50 | Reference |
| 2-chlorocinnamic acid | Mushroom Tyrosinase | 0.765 mM | [8] |
| 2,4-dichlorocinnamic acid | Mushroom Tyrosinase | 0.295 mM | [8] |
| 4-nitrocinnamic acid | Xanthine Oxidase | 23.02 ± 0.12 µmol/L |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Two-fold serial dilutions of the test compound (e.g., this compound) are prepared in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing:
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-3-nitrocinnamic Acid: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-nitrocinnamic acid, a halogenated and nitrated derivative of cinnamic acid, stands as a versatile scaffold in medicinal chemistry and materials science. While direct and extensive biological profiling of this specific molecule is not widely published, its structural motifs—the cinnamic acid backbone, a chloro substituent, and a nitro group—are prevalent in a multitude of compounds with well-documented pharmacological activities. This technical guide consolidates the potential research applications of this compound by examining the established biological and chemical profiles of its close structural analogs and derivatives. The evidence strongly suggests its utility as a precursor for the synthesis of novel heterocyclic compounds and as a candidate for development in antimicrobial, anticancer, and enzyme inhibition studies. This document aims to provide a foundational resource for researchers looking to explore the therapeutic and synthetic potential of this intriguing molecule.
Chemical and Physical Properties
This compound is a solid compound with the chemical formula C₉H₆ClNO₄ and a molecular weight of 227.61 g/mol .[1] Its structure features a trans-cinnamic acid core, substituted with a chlorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring. These functional groups are key to its reactivity and potential biological activity.
| Property | Value | Reference |
| CAS Number | 20797-48-2 | [1] |
| Molecular Formula | C₉H₆ClNO₄ | [1] |
| Molecular Weight | 227.61 g/mol | [1] |
| Appearance | White to yellow powder | |
| Purity | Typically >98% |
Potential as a Synthetic Building Block
The true immediate value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.[2] The nitro group and the carboxylic acid functionality are readily transformable, and the chloro substituent provides an additional site for modification or can influence the electronic properties of the molecule.
Synthesis of Quinolones
Quinolones are a class of heterocyclic compounds with a broad range of antibacterial activities. The general structure of this compound makes it a plausible precursor for the synthesis of substituted quinolones. A hypothetical synthetic pathway could involve the reduction of the nitro group to an amine, followed by intramolecular cyclization.
Synthesis of Other Heterocycles
The reactivity of the nitro and carboxylic acid groups allows for a variety of cyclization reactions to form other heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyridazinone derivatives, while reactions with other bifunctional reagents could yield a diverse array of novel heterocyclic scaffolds for drug discovery.
Potential Antimicrobial and Antifungal Activity
| Compound | Organism | MIC (µM) | Reference |
| 4-Nitrocinnamic acid | Aspergillus niger | 43.5 | [3] |
| 4-Nitrocinnamic acid | Candida albicans | 43.5 | [3] |
| 3-Nitrocinnamic acid | Aspergillus niger | >500 | [3] |
| 3-Nitrocinnamic acid | Candida albicans | >500 | [3] |
| Methoxyethyl 4-chlorocinnamate | Candida albicans | 0.13 (µmol/mL) | [4] |
| Perillyl 4-chlorocinnamate | Candida albicans | 0.024 (µmol/mL) | [4] |
| Methyl 4-chlorocinnamate | Staphylococcus aureus | >5.09 (µmol/mL) | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method used to determine the MIC of a compound against a specific microorganism and is based on protocols described for cinnamic acid derivatives.
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of the diluted inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anticancer Activity
Numerous studies have demonstrated the anticancer potential of cinnamic acid derivatives. The mechanism of action often involves the induction of apoptosis in cancer cells. Again, while specific IC₅₀ values for this compound against various cancer cell lines are not available, the data for structurally similar compounds suggest that it is a promising candidate for anticancer research.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | MOLT-4 (Leukemia) | < 0.01 | [6] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | SW-620 (Colon Cancer) | < 0.01 | [6] |
| 4-Chloro-3-nitrocoumarin | HeLa (Cervical Cancer) | - (Inhibits growth) | |
| 4-Chloro-3-nitrocoumarin | A549 (Lung Cancer) | - (Less effective than against HeLa) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential as an Enzyme Inhibitor
Cinnamic acid derivatives have been shown to inhibit various enzymes, including tyrosinase and xanthine oxidase. These enzymes are implicated in a range of physiological and pathological processes, making them attractive targets for drug development.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Studies on various substituted cinnamic acids suggest that this compound could be a potential tyrosinase inhibitor.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. 4-Nitrocinnamic acid has been identified as a potent inhibitor of xanthine oxidase, suggesting that this compound may also possess this activity.[6]
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| 4-Nitrocinnamic Acid | Xanthine Oxidase | 23.02 ± 0.12 |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
-
Reagent Preparation:
-
Phosphate buffer (e.g., 50 mM, pH 7.5).
-
Xanthine solution (substrate) in buffer.
-
Xanthine oxidase solution in buffer.
-
Test compound (this compound) and positive control (e.g., allopurinol) solutions in buffer (with a small amount of DMSO if necessary).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add buffer, xanthine oxidase, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the xanthine solution.
-
Monitor the increase in absorbance at 295 nm (due to uric acid formation) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC₅₀ value.
-
Conclusion
This compound is a promising, yet underexplored, molecule with significant potential in several areas of chemical and biomedical research. Based on the activities of its close structural analogs, it is a strong candidate for investigation as a precursor for novel heterocyclic drugs, as well as a potential antimicrobial, anticancer, and enzyme-inhibiting agent. The experimental protocols and data presented in this guide, though based on related compounds, provide a solid framework for initiating research into the specific properties and applications of this compound. Further direct investigation of this compound is warranted to fully elucidate its therapeutic and synthetic potential.
References
- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
4-Chloro-3-nitrocinnamic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrocinnamic acid is a substituted derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both a chloro and a nitro group on the phenyl ring of this compound is expected to modulate its electronic properties and, consequently, its biological efficacy, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive literature review of this compound, summarizing its chemical and physical properties, synthesis, and potential biological activities, along with detailed experimental protocols and workflow visualizations.
Chemical and Physical Properties
This compound is a yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO₄ | [2] |
| Molecular Weight | 227.6 g/mol | [2] |
| IUPAC Name | (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid | [2] |
| CAS Number | 20797-48-2 | |
| Melting Point | 188-190 °C | |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Predicted XlogP | 2.3 | [2] |
Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks |
| ¹H NMR | Aromatic protons (3H, m), Vinylic protons (2H, d, J ≈ 16 Hz), Carboxylic acid proton (1H, s, broad) |
| ¹³C NMR | Carbonyl carbon (~167 ppm), Aromatic carbons (6C), Vinylic carbons (2C) |
| IR (cm⁻¹) | ~3000 (O-H stretch), ~1680 (C=O stretch), ~1625 (C=C stretch), ~1530 & ~1350 (NO₂ stretch) |
| Mass Spec (m/z) | [M-H]⁻ at ~226 |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, it can be synthesized through common methods for cinnamic acid synthesis, such as the Perkin reaction or the Knoevenagel condensation.[6] A plausible synthetic route starting from 4-chloro-3-nitrobenzaldehyde is outlined below.
Proposed Synthesis via Knoevenagel Condensation
This method involves the condensation of 4-chloro-3-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-nitrobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux for a specified time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to precipitate the this compound.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the product under vacuum to obtain the pure this compound.
-
Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent like ethanol.
Proposed synthesis workflow for this compound.
Biological Activity
While there is a lack of specific quantitative data on the biological activity of this compound itself, numerous studies on its derivatives suggest potential antimicrobial and anticancer properties.
Antimicrobial Activity
Cinnamic acid and its derivatives are known to exhibit antimicrobial activity, often attributed to their ability to disrupt microbial cell membranes.[7] Studies on esters of 4-chlorocinnamic acid have shown activity against various fungal and bacterial strains.[8][9][10]
Quantitative Data on Related Compounds:
| Compound | Organism | MIC (μmol/mL) | Reference |
| Methoxyethyl 4-chlorocinnamate | Candida albicans | 0.13 | [8][9] |
| Perillyl 4-chlorocinnamate | Candida albicans | 0.024 | [8][9] |
Note: No specific MIC values for this compound were found in the reviewed literature.
Anticancer Activity
Cinnamic acid derivatives have been investigated for their potential as anticancer agents, with proposed mechanisms including the induction of apoptosis.[11][12] While no specific IC₅₀ values for this compound have been reported, studies on other cinnamic acid derivatives show promising cytotoxic effects against various cancer cell lines.
Quantitative Data on Related Compounds:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoate | Mycobacterium marinum | 64 | [13] |
| Cinnamic acid derivative 1 | A-549 (Lung) | 11.38 | [12] |
| Cinnamic acid derivative 5 | A-549 (Lung) | 10.36 | [12] |
| Cinnamic acid derivative 9 | A-549 (Lung) | 11.06 | [12] |
Note: No specific IC₅₀ values for this compound were found in the reviewed literature.
Experimental Protocols for Biological Assays
The following are detailed, generalized protocols for assessing the antimicrobial and anticancer activities of compounds like this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[7][13]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal strain of interest
-
Sterile 96-well microtiter plates
-
Incubator
Protocol:
-
Stock Solution Preparation: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the test microorganism in the appropriate broth overnight at 37°C. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the growth medium to achieve a range of concentrations.
-
Inoculation: Add the diluted microbial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cells.[1][14][15]
Materials:
-
This compound
-
Cancer cell line (e.g., A-549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound dissolved in the culture medium (with a small, non-toxic percentage of DMSO) and incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]
Generalized workflow for biological activity screening.
Proposed Signaling Pathway
Based on studies of other cinnamic acid derivatives, a potential mechanism of anticancer activity for this compound could involve the induction of apoptosis through the activation of the p38 MAPK signaling pathway.[15][17]
Proposed apoptotic signaling pathway for cinnamic acid derivatives.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, given the well-documented antimicrobial and anticancer activities of related cinnamic acid derivatives. This technical guide has summarized the available information on its properties and proposed methods for its synthesis and biological evaluation. However, a significant gap in the literature exists regarding the specific biological activities and mechanisms of action of this compound itself. Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed, validated protocol for the synthesis of this compound, along with comprehensive spectroscopic data.
-
Quantitative Biological Evaluation: Determining the MIC values against a broad panel of pathogenic bacteria and fungi, and the IC₅₀ values against various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its mode of action at the molecular level.
Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this and other substituted cinnamic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-3-nitrocinnamic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chloro-3-nitrocinnamic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a substituted phenyl ring and an α,β-unsaturated carboxylic acid moiety, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document provides a detailed protocol for the synthesis of this compound from 4-chloro-3-nitrobenzaldehyde via the Knoevenagel-Doebner condensation.
The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, in this case, malonic acid.[1] The reaction is typically catalyzed by a weak base, such as pyridine, often with a catalytic amount of a stronger base like piperidine.[2] The intermediate product undergoes decarboxylation in situ to yield the α,β-unsaturated carboxylic acid.[3]
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | 4-Chloro-3-nitrobenzaldehyde (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₄ClNO₃ | C₉H₆ClNO₄ |
| Molecular Weight | 185.56 g/mol | 227.61 g/mol |
| Appearance | Off-white to light yellow powder | White to yellow crystalline powder |
| Melting Point | 61-63 °C | 187-190 °C |
| CAS Number | 16588-34-4 | 20797-48-2[4] |
| Purity (Typical) | ≥98% | >97% |
| Yield (Expected) | Not Applicable | 75-85% |
Experimental Protocols
Synthesis of this compound via Knoevenagel-Doebner Condensation
This protocol details the procedure for the synthesis of this compound from 4-chloro-3-nitrobenzaldehyde and malonic acid using pyridine as the solvent and piperidine as the catalyst.
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzaldehyde (1.0 equivalent).
-
Addition of Reagents: To the flask, add malonic acid (1.5 equivalents) and pyridine (sufficient to dissolve the reactants, typically 2-3 mL per gram of aldehyde).
-
Initiation of Reaction: Stir the mixture at room temperature until the solids dissolve. Once a clear solution is obtained, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle or an oil bath. The reaction progress can be monitored by the evolution of carbon dioxide. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (e.g., 10 mL of concentrated HCl in 100 mL of ice water). This will neutralize the pyridine and precipitate the crude product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.[2]
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and contact with skin and eyes.
-
Piperidine is a corrosive and flammable liquid. Handle with care and avoid contact.
-
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mandatory Visualizations
Chemical Reaction Scheme
Caption: Knoevenagel-Doebner condensation reaction for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Synthesis of 4-Chloro-3-nitrocinnamic Acid via the Perkin Reaction
These application notes provide a detailed protocol for the synthesis of 4-Chloro-3-nitrocinnamic acid, a valuable intermediate in drug development and chemical research, utilizing the Perkin reaction.
Introduction
The Perkin reaction is a well-established organic synthesis method used to produce α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[1][2][3] The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid which acts as a base catalyst.[1][2] This protocol specifically details the synthesis of this compound from 4-Chloro-3-nitrobenzaldehyde and acetic anhydride, with triethylamine or anhydrous sodium acetate serving as the base catalyst.[4][5] The reaction proceeds at elevated temperatures to facilitate the condensation and subsequent dehydration steps.[5][6]
Materials and Reagents
A summary of the key reagents and their relevant physical properties is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4-Chloro-3-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.57 | 61-65 | Off-white to light yellow powder | 16588-34-4 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | Colorless liquid | 108-24-7 |
| Triethylamine | C₆H₁₅N | 101.19 | -114.7 | Colorless liquid | 121-44-8 |
| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 324 | White powder | 127-09-3 |
| This compound | C₉H₆ClNO₄ | 227.60 | 186-188 | Solid | 20797-48-2 |
Experimental Protocol
This section outlines the step-by-step procedure for the synthesis of this compound.
Reaction Setup
-
Equip a 250 mL two-necked round-bottom flask with a reflux condenser and a thermometer. Protect the setup from atmospheric moisture using a calcium chloride guard tube on the condenser.
-
To the flask, add 4-Chloro-3-nitrobenzaldehyde (0.1 mol, 18.56 g), acetic anhydride (0.2 mol, 18.9 mL, 20.42 g), and anhydrous sodium acetate (0.1 mol, 8.2 g) or triethylamine (0.1 mol, 13.9 mL, 10.12 g).
-
Ensure all reagents are thoroughly mixed by gentle swirling.
Reaction Execution
-
Heat the reaction mixture in an oil bath to a temperature of 160°C for one hour.[10]
-
After the initial hour, increase the temperature of the oil bath to 170-180°C and maintain this temperature for an additional 3-4 hours to ensure the reaction goes to completion.[6][10]
-
Monitor the reaction progress if desired using thin-layer chromatography (TLC).
Product Isolation and Purification
-
After the heating period, allow the reaction mixture to cool to approximately 80-100°C.[10]
-
Carefully pour the warm, viscous mixture into 200 mL of cold water in a larger beaker with stirring. This step hydrolyzes the unreacted acetic anhydride and the mixed anhydride intermediate to the desired carboxylic acid.
-
Rinse the reaction flask with a small amount of water to transfer any remaining product.
-
If unreacted aldehyde is present, it can be removed by steam distillation at this stage.[10]
-
Acidify the aqueous mixture to a pH of approximately 2 by slowly adding concentrated hydrochloric acid. This will cause the this compound to precipitate out of the solution.[10]
-
Cool the mixture in an ice bath to maximize the precipitation of the product.[6]
-
Collect the crude solid product by vacuum filtration, washing the filter cake with cold water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure this compound.[6]
-
Dry the purified crystals in a vacuum desiccator.
Characterization
-
Determine the melting point of the purified product. The literature value for this compound is 186-188°C.[7]
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the final product.
Visualized Reaction Scheme and Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. byjus.com [byjus.com]
- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-chloro-3-nitrobenzaldehyde [stenutz.eu]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Knoevenagel Condensation for Substituted Cinnamic Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed overview, experimental protocols, and comparative data for the synthesis of substituted cinnamic acids via the Knoevenagel condensation, with a focus on applications in medicinal chemistry and drug development.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that serve as crucial intermediates and pharmacologically active agents.[1][2] Found naturally in various plants, these α,β-unsaturated aromatic acids exhibit a wide spectrum of biological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[3][4][5] Their versatile structure, consisting of a phenyl ring, an alkene bond, and a carboxylic acid group, allows for extensive modification to enhance therapeutic efficacy.[4]
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis and provides an efficient and reliable route to these valuable compounds.[6] Specifically, the Doebner modification of the Knoevenagel condensation, which utilizes malonic acid as the active methylene component, is the preferred method for synthesizing cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with malonic acid, typically catalyzed by a weak base, followed by a subsequent decarboxylation step.[7][8]
These application notes detail the underlying mechanism, provide several robust experimental protocols for synthesizing substituted cinnamic acids, and present comparative data to aid researchers in selecting the optimal method for their specific target molecules.
Reaction Mechanism: The Knoevenagel-Doebner Condensation
The synthesis of cinnamic acids from aromatic aldehydes and malonic acid proceeds via the Knoevenagel-Doebner pathway. The reaction is typically catalyzed by a basic catalyst, such as piperidine, in a solvent like pyridine, which also promotes the final decarboxylation step.[8][9] The mechanism involves three key stages:
-
Enolate Formation: The basic catalyst deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion.[1]
-
Condensation: The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming an aldol-type addition product.[10]
-
Dehydration and Decarboxylation: The intermediate undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid. Subsequent heating in the presence of a base like pyridine facilitates a concerted decarboxylation and elimination, yielding the final trans-cinnamic acid product.[8]
Caption: Knoevenagel-Doebner reaction mechanism.
Applications in Drug Development
Substituted cinnamic acids are highly valued scaffolds in medicinal chemistry due to their broad pharmacological potential. The electronic and steric properties of substituents on the phenyl ring can be tuned to optimize binding to biological targets and improve drug-like properties. This structure-activity relationship (SAR) is fundamental to the development of new therapeutics.
Key therapeutic areas where cinnamic acid derivatives have shown promise include:
-
Oncology: Certain derivatives induce cell cycle arrest and apoptosis in cancer cell lines.[5]
-
Infectious Diseases: They exhibit significant antibacterial, antifungal, and antimalarial activities.[3][4]
-
Diabetes: Hydroxylated and methoxylated derivatives can act as potent insulin-secreting agents.[2]
-
Neurodegenerative Diseases: Some compounds show potential as anticholinesterase agents for the management of Alzheimer's disease.[4]
-
Inflammation: Many derivatives possess anti-inflammatory properties.[2]
Caption: Structure-Activity Relationship (SAR) concept.
Experimental Protocols
A general workflow for the synthesis of substituted cinnamic acids involves the reaction of the aldehyde with malonic acid, followed by product isolation and purification.
Caption: General experimental workflow diagram.
Protocol 4.1: Classic Knoevenagel-Doebner Synthesis (Pyridine/Piperidine)
This is the traditional method, involving heating the aldehyde and malonic acid in pyridine with a catalytic amount of piperidine.[9][11]
-
Reagents:
-
Substituted aromatic aldehyde (1.0 eq)
-
Malonic acid (1.1 - 1.5 eq)
-
Pyridine (serves as solvent)
-
Piperidine (catalyst, ~0.1 eq)
-
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add the substituted aromatic aldehyde, malonic acid, and pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux (typically 100-115 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Pour the cooled reaction mixture into a solution of cold dilute hydrochloric acid to neutralize the pyridine and fully precipitate the cinnamic acid derivative.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Protocol 4.2: Green Synthesis using Proline in Ethanol
This method offers a more environmentally benign alternative by replacing toxic pyridine with ethanol and using proline as an organocatalyst.[12]
-
Reagents:
-
Substituted p-hydroxybenzaldehyde (1.0 eq)
-
Malonic acid (1.0 eq)
-
L-Proline (0.1 eq)
-
Ethanol (solvent, e.g., 0.5 M concentration)
-
-
Procedure:
-
Dissolve the aldehyde, malonic acid, and L-proline in ethanol in a round-bottomed flask.
-
Stir the mixture at a moderately elevated temperature (e.g., 60 °C) for approximately 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure (rotary evaporation).
-
The resulting residue can be purified by column chromatography (e.g., C-18 reverse phase silica gel) or by recrystallization to yield the pure product.
-
Protocol 4.3: DABCO-Catalyzed Synthesis
This protocol uses 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient catalyst in dimethylformamide (DMF).[13]
-
Reagents:
-
Aromatic aldehyde (1.0 eq)
-
Malonic acid (2.0 eq)
-
DABCO (0.2 eq)
-
Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
In a flask, combine the aromatic aldehyde, malonic acid, and DABCO in DMF.
-
Stir the reaction mixture at 100-110 °C for 60-90 minutes, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a chloroform/hexane system.
-
Data Summary
The choice of catalyst, solvent, and reaction conditions significantly impacts the yield and purity of the synthesized substituted cinnamic acids. The following tables summarize yields for various methods.
Table 1: Comparison of Catalytic Systems for Benzaldehyde Condensation
| Catalyst / Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine / Pyridine | Reflux | 2-4 | ~80 | [9][11] |
| L-Proline / Ethanol | 60 | 4 | 60-80 | [12] |
| DABCO / DMF | 100-110 | 1-1.5 | Good to Excellent | [13][14] |
| TBAB, K2CO3 / Water (MW) | N/A | 2-5 min | 90-98 | [15] |
| Ammonium Bicarbonate / EtOAc | 140 | 2 | ~73 | [16] |
Table 2: Yields for Various Substituted Cinnamic Acids via Knoevenagel Condensation
| Aldehyde | Method | Catalyst / Solvent | Yield (%) | Reference |
| Benzaldehyde | Green Synthesis | Pyridine / Ethanol | 75-85 | [7] |
| 4-Hydroxybenzaldehyde | Proline-catalyzed | Proline / Ethanol | 60-80 | [12] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Proline-catalyzed | Proline / Ethanol | 80 | [12] |
| 4-Chlorobenzaldehyde | Microwave | TBAB, K2CO3 / Water | 98 | [15] |
| 4-Nitrobenzaldehyde | Microwave | TBAB, K2CO3 / Water | 95 | [15] |
| 3,4,5-Trimethoxybenzaldehyde | Green Synthesis | NH4HCO3 / EtOAc | 73 | [16] |
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn, and all procedures should be performed in a well-ventilated fume hood. The toxicity of reagents such as pyridine and certain aldehydes should be considered.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jocpr.com [jocpr.com]
- 3. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. bepls.com [bepls.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. homework.study.com [homework.study.com]
- 11. chemrj.org [chemrj.org]
- 12. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. asianpubs.org [asianpubs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note and Protocol: Purification of 4-Chloro-3-nitrocinnamic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3-nitrocinnamic acid is a substituted cinnamic acid derivative that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[3][4][5] This application note provides a detailed protocol for the purification of this compound using the recrystallization method. The procedure is designed to remove impurities and yield a product of high purity.
Data Presentation: Solvent Selection
Based on the properties of similar compounds, a polar protic solvent like ethanol or methanol, or a mixture of one of these with water, is a promising choice.[6][11] Acetone is also a potential "good" solvent.[1][10] Small-scale solubility tests are always recommended to determine the optimal solvent or solvent system for a particular batch of crude material.[6][12]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Rationale & Notes |
| Water | Low | Low to Moderate | The presence of polar functional groups (carboxylic acid, nitro group) suggests some water solubility, which should increase with temperature.[6] However, the aromatic ring and chlorine atom decrease overall polarity, likely making it only sparingly soluble even when hot.[7] |
| Ethanol | Moderate to High | High | As a polar protic solvent, ethanol is expected to be a good solvent for this polar molecule.[6][10] It is often used as the "soluble" solvent in a mixed-solvent system with water.[6][11] |
| Methanol | Moderate to High | High | Similar to ethanol, methanol is a polar protic solvent and is expected to effectively dissolve the compound, especially when heated.[6][10] |
| Acetone | High | Very High | This polar aprotic solvent is generally a good solvent for many organic compounds and is likely to dissolve this compound well, even at room temperature.[1][10] This may make it less suitable for single-solvent recrystallization but potentially useful in a mixed-solvent system. |
| Hexane | Very Low | Very Low | As a nonpolar solvent, hexane is unlikely to dissolve the polar this compound at any temperature. It could potentially be used as an anti-solvent. |
| Toluene | Low | Moderate | Toluene is a nonpolar aromatic solvent. While it may show some increased solubility at higher temperatures due to the aromatic nature of the solute, it is generally not an ideal choice for this polar compound. |
| Ethanol/Water | Low to Moderate | High | A mixed solvent system of ethanol and water is a common and effective choice for recrystallizing moderately polar compounds.[6][11] The ratio can be adjusted to achieve the desired solubility profile. |
| Methanol/Water | Low to Moderate | High | Similar to the ethanol/water system, this combination offers good control over the recrystallization process.[6][11] |
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of crude this compound using a single solvent (ethanol) and provides guidance for a mixed-solvent system (ethanol/water).
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Decolorizing carbon (activated charcoal), if needed
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the primary solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the solvent in small portions until the solid is completely dissolved at the solvent's boiling point.[6] Avoid adding an excess of solvent to maximize the yield.[6]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of decolorizing carbon to the solution.
-
Reheat the solution to boiling for a few minutes. The carbon will adsorb the colored impurities.[6]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities or decolorizing carbon are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.
-
Quickly pour the hot solution through the preheated funnel into the clean, hot flask. This step prevents premature crystallization in the funnel.[6]
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.[11]
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][11]
-
If using a mixed solvent system (e.g., ethanol/water), add the "insoluble" solvent (water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the "soluble" solvent (ethanol) to redissolve the precipitate before allowing it to cool.[6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6][11]
-
-
Crystal Collection:
-
Drying:
-
Dry the crystals thoroughly to remove any residual solvent. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by air drying or drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point (Melting point of this compound is approximately 188-190 °C).[6][13]
-
Mandatory Visualizations
Caption: Experimental Workflow for Recrystallization.
Caption: Logical Flow of Purification by Recrystallization.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mt.com [mt.com]
- 4. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid | C9H6ClNO4 - BuyersGuideChem [buyersguidechem.com]
Application Note and Protocol for the Purification of 4-Chloro-3-nitrocinnamic Acid via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-Chloro-3-nitrocinnamic acid using column chromatography. This methodology is essential for obtaining high-purity material crucial for research, and drug development activities. The protocol outlines the selection of appropriate stationary and mobile phases, sample preparation, column packing, and fraction analysis. Additionally, this note includes a comprehensive table of solvent properties and a workflow diagram to ensure procedural clarity and reproducibility.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the successful synthesis of downstream products and for ensuring the validity of biological and chemical studies. Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] This application note describes a robust protocol for the purification of this compound, addressing common challenges such as peak tailing associated with acidic analytes.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO₄ | [4] |
| Molecular Weight | 227.6 g/mol | [5] |
| Appearance | White to yellow crystalline powder | [6][7] |
| Melting Point | 187-190 °C | [8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [6][9] |
| pKa | The carboxylic acid group makes the compound acidic. The exact pKa is not readily available in the search results, but for cinnamic acids, a low pH mobile phase (typically 2.5-3.5) is recommended to suppress ionization.[3] |
Experimental Protocol
This protocol is designed for the purification of gram-scale quantities of this compound. Adjustments may be necessary for different scales.
Materials and Equipment
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase Solvents: Hexane (non-polar), Ethyl acetate (polar), Acetic acid (modifier)
-
Apparatus: Glass chromatography column, separating funnel, collection tubes, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm)
-
Chemicals: Crude this compound, appropriate solvents for sample loading.
Pre-Chromatography: Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This allows for the effective separation of the desired compound from impurities.
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or acetone). Spot the solution onto a TLC plate.[10]
-
Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A good starting ratio is 7:3 (Hexane:Ethyl Acetate). To reduce peak tailing, which is common for carboxylic acids, add a small amount of acetic acid (e.g., 1%) to the mobile phase.[11]
-
Visualization: Visualize the separated spots under a UV lamp.[10]
-
Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot. A lower Rf generally leads to better separation on the column.
Column Chromatography Procedure
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.[12]
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[12]
-
Add a thin layer of sand over the plug.[12]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica gel to pack evenly, gently tapping the column to dislodge any air bubbles.[12]
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.[13]
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[12]
-
-
Sample Loading:
-
Dry Loading (Recommended for samples not readily soluble in the mobile phase): Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.[13]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a less polar solvent mixture (e.g., 90:10 Hexane:Ethyl Acetate with 1% acetic acid) and gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution). This allows for the separation of less polar impurities first, followed by the target compound.
-
Collect fractions in separate test tubes.[14]
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Isolation of Pure Compound:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy).
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Peak Tailing on TLC/Column | Ionization of the carboxylic acid group. | Add a small amount of a volatile acid (e.g., 1% acetic acid) to the mobile phase to suppress ionization.[3][11] |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition using TLC. A lower Rf on the TLC plate (0.2-0.3) often results in better column separation. |
| Cracked or Channeled Column | Improper packing of the stationary phase. | Ensure the silica gel is packed uniformly as a slurry and not allowed to dry out. |
| Compound Crashes Out on Column | Low solubility in the mobile phase. | Use a stronger (more polar) initial mobile phase or employ the dry loading technique. |
Conclusion
This protocol provides a comprehensive guide for the successful purification of this compound using column chromatography. Adherence to these guidelines, particularly the preliminary TLC analysis and the use of an acidified mobile phase, will facilitate the isolation of high-purity material suitable for further applications in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 5. calpaclab.com [calpaclab.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 20797-48-2 | TCI AMERICA [tcichemicals.com]
- 8. (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid | C9H6ClNO4 - BuyersGuideChem [buyersguidechem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgsyn.org [orgsyn.org]
Application Note and Protocol for HPLC Analysis of 4-Chloro-3-nitrocinnamic Acid Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3-nitrocinnamic acid is a substituted cinnamic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate determination of its purity is crucial for quality control and to ensure the integrity of subsequent reactions and final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for assessing the purity of such organic compounds.[1] This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC method. The method is designed to be robust, accurate, and suitable for routine quality control analysis.
Principle
The method utilizes reversed-phase chromatography on a C18 stationary phase.[1][2] The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved using an isocratic mobile phase consisting of an acidified aqueous solution and an organic solvent.[1][3] The acidic mobile phase ensures that this compound, an organic acid, remains in its protonated form, leading to consistent retention and improved peak shape.[1][4] Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by comparing the peak area of the main component to the total area of all observed peaks.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
This compound sample for analysis
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or other suitable acid like phosphoric acid or acetic acid)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | A system with a pump, autosampler, column oven, and UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm (This should be optimized by running a UV scan of this compound) |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (or until all impurity peaks have eluted) |
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as methanol or a 50:50 mixture of acetonitrile and water.[1]
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent and mix thoroughly.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
4. Sample Solution Preparation
-
Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.
-
Follow the same dissolution procedure as for the stock standard solution (steps 2-4 of section 3).
-
Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase to obtain a nominal concentration of 100 µg/mL.
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]
5. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
6. Data Analysis and Purity Calculation
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared Sample Solution.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate all peaks in the chromatogram, excluding those from the blank and any solvent front peaks.
-
Calculate the purity of the this compound sample using the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) Acetonitrile : 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Table 2: System Suitability Results (Example Data)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1254321 | 1.2 | 5600 |
| 2 | 5.22 | 1256789 | 1.2 | 5650 |
| 3 | 5.21 | 1253987 | 1.3 | 5580 |
| 4 | 5.23 | 1258765 | 1.2 | 5700 |
| 5 | 5.22 | 1255432 | 1.2 | 5620 |
| Mean | 5.22 | 1255859 | 1.22 | 5630 |
| %RSD | 0.15% | 0.17% | - | - |
Table 3: Purity Analysis of a Sample Batch (Example Data)
| Sample ID | Main Peak Retention Time (min) | Main Peak Area | Total Peak Area | Purity (%) |
| Batch A | 5.22 | 1248976 | 1261592 | 99.00 |
| Batch B | 5.21 | 1235432 | 1250437 | 98.80 |
| Batch C | 5.23 | 1256789 | 1269484 | 99.00 |
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 3. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. organomation.com [organomation.com]
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Cinnamic Acid Derivatives for Drug Development
For the attention of: Researchers, scientists, and drug development professionals.
Subject: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data and analysis protocols for substituted cinnamic acid derivatives, exemplified by trans-4-Chlorocinnamic acid.
Introduction: Cinnamic acid and its derivatives are a class of organic compounds with significant potential in drug discovery and development, exhibiting a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of these compounds. This document provides a detailed overview of the ¹H and ¹³C NMR spectral data for trans-4-Chlorocinnamic acid, serving as a representative example for this class of molecules. The provided protocols and data are intended to guide researchers in their own analysis of similar substituted cinnamic acid derivatives.
Disclaimer: Initial searches for the specific spectral data of 4-Chloro-3-nitrocinnamic acid did not yield complete, publicly available experimental ¹H and ¹³C NMR spectra. Therefore, this application note utilizes the closely related and well-characterized compound, trans-4-Chlorocinnamic acid, to demonstrate the principles of data presentation, experimental protocols, and structural analysis.
Data Presentation: trans-4-Chlorocinnamic acid
The ¹H and ¹³C NMR spectral data for trans-4-Chlorocinnamic acid are summarized below. The data was acquired in DMSO-d₆.
Table 1: ¹H NMR Spectral Data of trans-4-Chlorocinnamic acid (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.5 (approx.) | br s | - | 1H | -COOH |
| 7.76 | d | 8.7 | 2H | Ar-H (ortho to Cl) |
| 7.57 | d | 15.9 | 1H | =CH-COOH |
| 7.47 | d | 8.7 | 2H | Ar-H (meta to Cl) |
| 6.56 | d | 15.9 | 1H | Ar-CH= |
d = doublet, br s = broad singlet
Table 2: ¹³C NMR Spectral Data of trans-4-Chlorocinnamic acid (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 167.59 | -COOH |
| 142.56 | Ar-CH= |
| 134.87 | Ar-C (ipso-Cl) |
| 133.30 | Ar-C (ipso-CH=) |
| 129.90 | Ar-CH (ortho to Cl) |
| 128.98 | Ar-CH (meta to Cl) |
| 120.22 | =CH-COOH |
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra of substituted cinnamic acid derivatives is provided below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Cap the NMR tube securely.
NMR Data Acquisition
-
Instrument: A standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is suitable.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 14 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): -10 to 220 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Visualization of Key Relationships
The following diagrams illustrate the chemical structure and a typical experimental workflow for NMR analysis.
Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrocinnamic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical research. A thorough understanding of its behavior under mass spectrometry (MS) is crucial for its accurate identification, characterization, and quantification in various matrices. This application note provides a detailed protocol for the analysis of this compound using mass spectrometry and describes its expected fragmentation patterns based on established principles of mass spectral behavior of related compounds.
Experimental Protocols
A standard approach for the analysis of this compound involves gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).
1. Sample Preparation
For LC-MS analysis, dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL. Further dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.
For GC-MS analysis, derivatization is often necessary to increase the volatility of the carboxylic acid. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. Instrumentation and Conditions
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC System: A gas chromatograph with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.[1]
-
Mass Range: m/z 50-500.
Data Presentation: Predicted Fragmentation
The fragmentation of this compound is expected to be influenced by its three key functional groups: the carboxylic acid, the nitro group, and the chloro substituent. Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 u) and NO2 (46 u).[2][3] The carboxylic acid can lead to the loss of OH (17 u) and COOH (45 u).[4] Furthermore, halogenated cinnamic acids can undergo the loss of the halogen atom.[5]
Table 1: Predicted m/z Values of Key Fragments for this compound (Molecular Weight: 227.6 g/mol )
| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Predicted) | Neutral Loss |
| ESI (+) | [M+H]⁺ (228.6) | [M+H - H₂O]⁺ | 210.6 | H₂O |
| [M+H - NO]⁺ | 198.6 | NO | ||
| [M+H - NO₂]⁺ | 182.6 | NO₂ | ||
| [M+H - COOH]⁺ | 183.6 | COOH | ||
| [M+H - Cl]⁺ | 193.6 | Cl | ||
| ESI (-) | [M-H]⁻ (226.6) | [M-H - CO₂]⁻ | 182.6 | CO₂ |
| [M-H - NO]⁻ | 196.6 | NO | ||
| [M-H - NO₂]⁻ | 180.6 | NO₂ | ||
| EI | M⁺˙ (227.6) | [M - OH]⁺ | 210.6 | OH |
| [M - NO]⁺ | 197.6 | NO | ||
| [M - NO₂]⁺ | 181.6 | NO₂ | ||
| [M - COOH]⁺ | 182.6 | COOH | ||
| [M - Cl]⁺ | 192.6 | Cl |
Mandatory Visualizations
References
Application Notes and Protocols for UV-Vis Spectroscopy of Substituted Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of substituted cinnamic acids using UV-Vis spectroscopy. This document includes detailed experimental protocols, a summary of quantitative spectral data, and visualizations to aid in understanding the experimental workflow and the structure-absorbance relationship of these compounds. Substituted cinnamic acids are of significant interest in drug development and other industries due to their diverse biological activities. UV-Vis spectroscopy is a fundamental, accessible, and robust technique for their quantification and characterization.
Introduction to UV-Vis Spectroscopy of Cinnamic Acids
Cinnamic acid and its derivatives are characterized by a phenyl group attached to an acrylic acid moiety. This core structure contains a conjugated π-electron system, which is responsible for the strong absorption of ultraviolet (UV) radiation. The position and nature of substituents on the phenyl ring influence the electronic transitions within the molecule, leading to characteristic shifts in the maximum absorption wavelength (λmax). These shifts, along with the molar absorptivity (ε), provide valuable information for both qualitative and quantitative analysis.
The primary electronic transition observed in cinnamic acids is a π → π* transition. The addition of electron-donating groups (e.g., -OH, -OCH₃) to the phenyl ring typically results in a bathochromic shift (red shift) of the λmax to longer wavelengths, often accompanied by a hyperchromic effect (increase in molar absorptivity). Conversely, electron-withdrawing groups can cause a hypsochromic shift (blue shift). The stereochemistry (cis vs. trans) of the double bond also affects the absorption spectrum, with the trans isomer generally absorbing at a longer wavelength than the cis isomer.[1][2]
Quantitative Data Summary
The UV-Vis spectral properties of various substituted cinnamic acids are summarized in the tables below. These values can serve as a reference for identifying and quantifying these compounds. Note that the solvent can significantly influence the λmax; therefore, the solvent used is specified.
Table 1: UV-Vis Absorption Maxima (λmax) of Substituted Cinnamic Acids in Methanol
| Compound Name | Substituent(s) | λmax (nm) in Methanol |
| Cinnamic Acid | None | 274[3] |
| cis-Cinnamic Acid | None | 262[2] |
| trans-Cinnamic Acid | None | 270-274[1][2] |
| p-Coumaric Acid | 4-hydroxy | 292-310[4] |
| Caffeic Acid | 3,4-dihydroxy | 320-325[5][6] |
| Ferulic Acid | 4-hydroxy-3-methoxy | 320-322[7] |
| Sinapic Acid | 4-hydroxy-3,5-dimethoxy | 320-326[8][9] |
Table 2: Molar Absorptivity (ε) of Selected Cinnamic Acid Derivatives
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Cinnamic Acid | Not Specified | 274 | 6,783[10] |
| Cinnamic Acid | Not Specified | 255 | 4,770 (shoulder)[10] |
| Soyamide Ferulate | 50% aq. 2-methoxy ethanol | 327 | 19,705[7] |
Experimental Protocols
General Protocol for UV-Vis Spectroscopic Analysis
This protocol outlines the steps for determining the concentration of a substituted cinnamic acid in a solution.
1. Materials and Reagents:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Substituted cinnamic acid reference standard
-
Solvent (e.g., HPLC-grade methanol, ethanol, or acetonitrile)
-
Sample containing the cinnamic acid derivative
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the cinnamic acid reference standard and dissolve it in a suitable solvent in a volumetric flask.[11]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. The concentration range should bracket the expected concentration of the sample. A typical concentration for analysis is around 0.01 mM.[6]
3. Sample Preparation:
-
Dissolve the sample in the same solvent used for the standard solutions.
-
If the sample is in a complex matrix (e.g., biological fluid, formulation), an extraction step such as protein precipitation or liquid-liquid extraction may be necessary.[11]
-
Dilute the sample solution so that its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 absorbance units).
4. UV-Vis Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm for a full spectrum scan) or the specific λmax for quantitative measurement.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
5. Data Analysis:
-
Qualitative Analysis: Compare the UV-Vis spectrum of the sample to that of the reference standard to confirm the identity of the compound.
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Use the equation of the line to calculate the concentration of the cinnamic acid derivative in the sample solution based on its absorbance.
-
Protocol for Investigating Solvent Effects
This protocol can be used to study the influence of solvent polarity on the UV-Vis spectrum of a substituted cinnamic acid.
1. Materials and Reagents:
-
Substituted cinnamic acid reference standard
-
A series of solvents with varying polarities (e.g., hexane, dioxane, acetonitrile, ethanol, methanol, water).[12][13]
2. Procedure:
-
Prepare a stock solution of the cinnamic acid derivative in a solvent in which it is readily soluble.
-
Prepare dilute solutions of the same concentration in each of the selected solvents.
-
Record the UV-Vis spectrum (200-400 nm) for the compound in each solvent, using the respective solvent as a blank.
-
Record the λmax for each spectrum.
3. Data Analysis:
-
Plot the λmax as a function of a solvent polarity scale (e.g., Reichardt's ET(30) values).
-
Analyze the trend to determine the nature of the solvatochromic shift (bathochromic or hypsochromic) with increasing solvent polarity.
Visualizations
Caption: General workflow for quantitative analysis of substituted cinnamic acids by UV-Vis spectroscopy.
Caption: Relationship between substituent effects and UV-Vis spectral shifts in cinnamic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Chloro-3-nitrocinnamic Acid in Dyestuff Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4-chloro-3-nitrocinnamic acid as a precursor in the synthesis of azo dyes. Detailed experimental protocols, data presentation, and workflow visualizations are included to guide researchers in the potential use of this compound in the development of novel dyestuffs.
Introduction
This compound is a versatile organic intermediate that, while not a dye itself, serves as a valuable starting material for the synthesis of chromophoric molecules.[1] Its structure, containing a reactive carboxylic acid group, a nitro group amenable to reduction, and a halogen substituent, offers multiple avenues for chemical modification. The most direct application in dyestuff synthesis involves the transformation of the nitro group into an amino group, creating a primary aromatic amine that can be readily converted into a diazonium salt. This diazonium salt is a key intermediate in the production of azo dyes, which constitute the largest and most diverse class of synthetic colorants.
This application note outlines a representative synthetic pathway for the preparation of a novel azo dye starting from this compound. The process involves a two-step sequence: the reduction of the nitro group to form 4-chloro-3-aminocinnamic acid, followed by the diazotization of this intermediate and subsequent coupling with a suitable aromatic compound to generate the final azo dye.
Proposed Synthetic Pathway
The synthesis of an azo dye from this compound is proposed to proceed via the following two key stages:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to yield 4-chloro-3-aminocinnamic acid. This transformation is a critical step to enable the subsequent diazotization reaction.
-
Diazotization and Azo Coupling: The newly formed 4-chloro-3-aminocinnamic acid is diazotized using nitrous acid at low temperatures to form a reactive diazonium salt. This salt is then immediately coupled with an electron-rich aromatic compound (the coupling component) to form the final azo dye.
Data Presentation
The following tables summarize the key quantitative data for the starting material, the intermediate, and a representative final product.
Table 1: Properties of Starting Material and Intermediate
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₉H₆ClNO₄ | 227.60 | Pale yellow solid | |
| 4-Chloro-3-aminocinnamic acid | C₉H₈ClNO₂ | 197.62 | Off-white to light brown solid |
Table 2: Representative Data for a Hypothetical Azo Dye
| Parameter | Value | Notes |
| Dye Name | (E)-3-(2-hydroxy-5-((E)-2-carboxyvinyl)-4-chlorophenyl)azo-4-hydroxybenzenesulfonic acid | Representative name for a dye coupled with salicylic acid |
| Molecular Formula | C₁₆H₁₁ClN₂O₇S | |
| Molar Mass ( g/mol ) | 426.79 | |
| Color | Orange-Red | Dependent on the coupling component and pH |
| Yield (%) | 75-85% | Typical range for azo coupling reactions |
| Melting Point (°C) | >250 (decomposes) | Azo dyes often decompose at high temperatures |
| λmax (nm) | 480-520 | In a suitable solvent (e.g., DMF or ethanol) |
| Molar Absorptivity (ε) | 25,000 - 40,000 L mol⁻¹ cm⁻¹ | |
| Solubility | Soluble in alkaline aqueous solutions and polar organic solvents | The presence of sulfonic and carboxylic acid groups enhances solubility |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of an azo dye from this compound.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amino group using a standard reducing agent such as tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the suspension with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Filter the mixture through a Buchner funnel to remove the inorganic salts.
-
Wash the precipitate with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4-chloro-3-aminocinnamic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Diazotization of 4-Chloro-3-aminocinnamic acid and Azo Coupling
This protocol details the formation of the diazonium salt and its subsequent coupling with a representative coupling component, such as phenol, to yield a hydroxyazo dye.
Materials:
-
4-Chloro-3-aminocinnamic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol (or other suitable coupling component)
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring rod
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization
-
Dissolve 4-chloro-3-aminocinnamic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 4-chloro-3-aminocinnamic acid, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., phenol, 1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted salts.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Visualizations
Diagram 1: Synthetic Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-nitrocinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Chloro-3-nitrocinnamic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for synthesizing this compound are the Perkin reaction and the Knoevenagel condensation.[1] The Perkin reaction involves the condensation of 4-chloro-3-nitrobenzaldehyde with acetic anhydride in the presence of an alkali salt like sodium acetate.[2][3] The Knoevenagel condensation utilizes the reaction of 4-chloro-3-nitrobenzaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine.[1][4]
Q2: Which synthetic route generally provides a higher yield for this compound?
A2: The Knoevenagel condensation, particularly with specific active methylene compounds and catalysts, has been reported to produce high to excellent yields, sometimes exceeding 90%.[1] The Perkin reaction is also a viable method, but yields can be more variable and are often reported in the range of 70-80% for similar substituted benzaldehydes.[5]
Q3: What are the key parameters to control for maximizing the yield in the Perkin reaction?
A3: To maximize the yield in a Perkin reaction, it is crucial to control the reaction temperature, typically between 160-180°C, and the reaction time.[6][7] The purity of the reagents, especially the use of anhydrous sodium acetate, is also critical as moisture can deactivate the catalyst.[8]
Q4: How can I minimize side reactions in the Knoevenagel condensation?
A4: A common side reaction is the self-condensation of the active methylene compound. Using a non-enolizable aromatic aldehyde like 4-chloro-3-nitrobenzaldehyde already minimizes this risk. The choice of a weak base as a catalyst is important to avoid side reactions of the aldehyde.[4]
Q5: My crude product is difficult to purify. What are the common impurities and how can they be removed?
A5: Common impurities include unreacted 4-chloro-3-nitrobenzaldehyde and byproducts from side reactions. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water.[9] An acid-base extraction can also be effective; the acidic product can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.[9]
Troubleshooting Guides
Issue 1: Low Yield
A low yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low Yield
A logical workflow for troubleshooting low reaction yields.
Potential Causes and Solutions for Low Yield:
| Potential Cause | Suggested Solutions |
| Impure or Wet Reagents | Ensure 4-chloro-3-nitrobenzaldehyde is pure. Use freshly fused and anhydrous sodium acetate for the Perkin reaction. Ensure solvents are dry. |
| Suboptimal Reaction Temperature | For the Perkin reaction, ensure the temperature is maintained at 160-180°C. Lower temperatures can lead to incomplete reactions.[6][7] For the Knoevenagel condensation, the optimal temperature depends on the specific protocol. |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction once the starting material is consumed to prevent product degradation or side reactions. |
| Inefficient Stirring | Ensure vigorous and uniform stirring, especially in heterogeneous mixtures, to maintain a homogeneous reaction and uniform temperature. |
| Product Loss During Work-up | Check the pH during acid-base extraction to ensure the product is fully protonated or deprotonated for efficient separation. Avoid using excessive solvent during recrystallization. |
| Side Reactions | In the Perkin reaction, self-condensation of acetic anhydride can occur. Using an appropriate stoichiometry can minimize this. For Knoevenagel, ensure the correct catalyst and conditions are used to avoid unwanted reactions. |
Issue 2: Reaction Stalls or is Incomplete
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Deactivated Catalyst | In the Perkin reaction, moisture can deactivate the sodium acetate catalyst.[10] Ensure anhydrous conditions. For the Knoevenagel reaction, the basic catalyst may be neutralized by acidic impurities. |
| Insufficient Reagent | Re-evaluate the stoichiometry of the reactants. A slight excess of the less expensive reagent (e.g., acetic anhydride or malonic acid) can drive the reaction to completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for any signs of product decomposition. |
| Reversible Reaction | For the Knoevenagel condensation, removal of water using a Dean-Stark apparatus can shift the equilibrium towards the product.[1] |
Issue 3: Product Purification Challenges
Potential Causes and Solutions:
| Problem | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the product, or the solution is too concentrated. | Select a solvent with a lower boiling point or use a solvent mixture. Try adding the hot solution to a pre-heated flask to slow down cooling. |
| Co-precipitation of impurities | Impurities have similar solubility to the product. | Perform a second recrystallization. Consider using a different solvent system. Acid-base extraction prior to recrystallization can remove neutral or basic impurities.[9] |
| Streaking on TLC plate | The compound is highly polar or acidic and interacts strongly with the silica gel. | Add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid group and improve the spot shape. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| Perkin Reaction | 4-chloro-3-nitrobenzaldehyde, Acetic anhydride | Sodium acetate | Acetic anhydride | 160-180 | 3-5 | ~70-80 (estimated)[5] |
| Knoevenagel Condensation | 4-chloro-3-nitrobenzaldehyde, Malononitrile | Piperidine | Ethanol | Reflux | 2 | High[1] |
| Knoevenagel Condensation | 4-chloro-3-nitrobenzaldehyde, Ethyl cyanoacetate | DIPEAc | Toluene | 110-115 | 2-3 | 90-95[1] |
| Knoevenagel Condensation | 4-chloro-3-nitrobenzaldehyde, Barbituric acid | CuO Nanoparticles | Solvent-free | Room Temp | 0.2 | 98[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Perkin Reaction
This protocol is based on the general procedure for the Perkin reaction with substituted benzaldehydes.
Experimental Workflow: Perkin Reaction
Experimental workflow for the Perkin reaction.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents).
-
Heat the reaction mixture in an oil bath at 160-180°C for 3-5 hours with constant stirring.[6][7]
-
Allow the mixture to cool slightly and then pour it into a beaker of cold water while stirring.
-
Collect the precipitated crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a solid.
Protocol 2: Synthesis of this compound via Knoevenagel Condensation
This protocol is adapted from a reported procedure for the Knoevenagel condensation of 4-chloro-3-nitrobenzaldehyde.[1]
Experimental Workflow: Knoevenagel Condensation
Experimental workflow for the Knoevenagel condensation.
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Add a catalytic amount of piperidine (e.g., a few drops) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically when the starting aldehyde spot disappears), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice and acidify with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Further purify the product by recrystallization from a suitable solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
4-Chloro-3-nitrocinnamic acid solubility in methanol, ethanol, acetone
This technical support center provides guidance on the solubility of 4-Chloro-3-nitrocinnamic acid in common organic solvents for researchers, scientists, and professionals in drug development. Below you will find solubility data, experimental protocols for determining solubility, and a troubleshooting guide to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in methanol, ethanol, and acetone?
Q2: Why is my this compound not dissolving properly?
Several factors can affect the dissolution of this compound. These include the purity of the compound, the grade and water content of the solvent, the temperature of the mixture, and the degree of agitation. For cinnamic acid derivatives, pH can also play a crucial role in aqueous solutions, with solubility increasing in more alkaline conditions.[3][4]
Q3: Can I heat the solvent to increase the solubility of this compound?
Gently warming the solvent can increase the rate of dissolution and the solubility of the compound. However, excessive heat should be avoided as it may lead to the degradation of the compound or evaporation of the solvent, which would affect the concentration.[3] It is recommended to conduct preliminary stability tests if heating is required for your application.
Solubility Data
Specific quantitative solubility data for this compound in methanol, ethanol, and acetone is not extensively documented in publicly available literature. The table below provides a qualitative summary based on available information. Researchers are encouraged to determine the solubility experimentally for their specific conditions.
| Solvent | Chemical Formula | Qualitative Solubility | Notes |
| Methanol | CH₃OH | Soluble | A polar protic solvent, expected to be effective in dissolving the compound. |
| Ethanol | C₂H₅OH | Soluble[2] | Similar to methanol, its polar nature facilitates dissolution. |
| Acetone | (CH₃)₂CO | Soluble[2] | A polar aprotic solvent capable of dissolving this compound.[5] |
Experimental Protocol for Solubility Determination
The following is a general procedure for determining the solubility of this compound in a given solvent using the isothermal shake-flask method.
Materials:
-
This compound
-
Methanol, Ethanol, Acetone (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Filtration device (e.g., syringe filters with a pore size of 0.45 µm)
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that the solution is saturated.
-
Equilibration: Place the vials in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the solution reaches saturation. The time required may vary and should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution using a syringe filter into a pre-weighed vial.
-
Quantification: Determine the concentration of the dissolved solid. A common method is to evaporate the solvent from the filtered solution under reduced pressure or gentle heat and then weigh the remaining solid.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100mL) by dividing the mass of the dissolved solid by the volume of the solvent used.
Visualizing the Experimental Workflow
References
Technical Support Center: Overcoming Poor Solubility of 4-Chloro-3-nitrocinnamic acid
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for handling the poor solubility of 4-Chloro-3-nitrocinnamic acid (CAS: 20797-48-2) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound stems from its molecular structure. It contains a large, hydrophobic phenyl ring substituted with a chloro and a nitro group, which limits its favorable interactions with polar water molecules. While the carboxylic acid group is polar, its influence is not sufficient to overcome the hydrophobicity of the rest of the molecule, leading to limited solubility in water.[1]
Q2: What are the initial troubleshooting steps if the compound fails to dissolve?
A2: A systematic approach is recommended. Start with the simplest methods before moving to more complex ones:
-
Solvent Screening: Begin by selecting a solvent with a polarity similar to the compound. Organic solvents like ethanol, methanol, and acetone are good starting points as they can effectively dissolve organic compounds.[1][2]
-
Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of many solids. However, be cautious of the compound's thermal stability.
-
Particle Size Reduction: Grinding the solid material into a fine powder increases the surface area-to-volume ratio, which can enhance the rate of dissolution.
Q3: How can pH be used to improve the solubility of this compound?
A3: this compound is a carboxylic acid, making its solubility highly dependent on pH.[1] By adding a base (e.g., sodium hydroxide, sodium bicarbonate), the acidic carboxylic group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻Na⁺).[3][4][5] This ionic salt form is significantly more polar and, therefore, much more soluble in aqueous solutions.[5][6] See Protocol 1 for a detailed experimental procedure.
Q4: When is it appropriate to use a co-solvent system?
A4: A co-solvent system is ideal when you need to dissolve the compound in a predominantly aqueous medium, but its solubility is too low. A co-solvent is a water-miscible organic solvent (like ethanol, DMSO, or propylene glycol) that, when added to water, reduces the overall polarity of the solvent system.[7][8] This "blended" solvent is better able to solvate the hydrophobic portions of the this compound molecule, thereby increasing its solubility.[8][9] This technique is widely used in pharmaceutical formulations.[7]
Q5: My compound dissolves with heating but precipitates out of the solution when it cools. What should I do?
A5: This indicates that the compound has low solubility at lower temperatures in the chosen solvent system. To address this, you can either:
-
Maintain the reaction at a higher temperature, if the protocol allows.
-
Prepare a more stable solution by using a co-solvent system that provides better solubility across a wider temperature range.
-
Increase the total volume of the solvent to keep the compound below its saturation point at the lower temperature.
Troubleshooting Guides
Systematic Approach to Solubilization
Use the following workflow to systematically find the best method for dissolving this compound for your specific experiment.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Stability of 4-Chloro-3-nitrocinnamic acid at high temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability of 4-Chloro-3-nitrocinnamic acid. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the melting point of this compound?
The reported melting point of this compound is in the range of 187.0 to 190.0 °C.
Q2: What is the decomposition temperature of this compound?
Currently, specific public data on the decomposition temperature of this compound is not available. However, a structurally similar compound, 4-Nitrocinnamic acid, has a reported decomposition temperature of 289 °C. This suggests that this compound is likely stable to temperatures well above its melting point, but caution should be exercised at elevated temperatures. It is strongly recommended to determine the precise thermal stability for your specific experimental conditions using techniques such as Thermogravimetric Analysis (TGA).
Q3: Are there any known hazardous decomposition products of this compound?
While specific decomposition products for this compound are not detailed in the available literature, thermal decomposition of similar nitro and chloro-containing aromatic compounds can potentially release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl). Therefore, all high-temperature experiments should be conducted in a well-ventilated area, preferably within a fume hood.
Q4: How should I handle this compound in high-temperature experiments?
It is crucial to handle this compound with appropriate safety measures.[1][2] Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] When heating the compound, ensure adequate ventilation to avoid inhalation of any potential decomposition products.[1] Avoid strong heating in a closed system to prevent pressure build-up.[3] For precise determination of thermal stability, it is recommended to perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Troubleshooting Guide
Issue: I am observing unexpected color changes or degradation of my this compound sample during a high-temperature reaction.
Possible Cause: The experimental temperature may be exceeding the thermal stability threshold of the compound, leading to decomposition.
Solution:
-
Determine the Thermal Stability: It is essential to experimentally determine the thermal stability of your specific batch of this compound. The recommended methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]
-
Review Experimental Protocol: If the decomposition temperature is known, ensure your experimental protocol does not exceed this temperature.
-
Atmosphere Control: The presence of oxygen can lower the decomposition temperature. Consider running your experiment under an inert atmosphere (e.g., nitrogen or argon) to enhance thermal stability.
Experimental Protocols
Thermal Stability Analysis
To address the lack of specific data on the thermal stability of this compound, the following standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.
Table 1: Summary of Thermal Analysis Techniques
| Technique | Measures | Information Obtained |
| Thermogravimetric Analysis (TGA) | Change in mass as a function of temperature | Decomposition temperature, thermal stability, moisture/solvent content |
| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample as a function of temperature | Melting point, crystallization temperature, glass transitions, phase changes |
Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose by measuring its mass loss as a function of temperature.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).
-
Experimental Parameters:
-
Temperature Range: 30 °C to 400 °C (or higher if no decomposition is observed).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen (or air, depending on the experimental conditions to be simulated) at a flow rate of 20-50 mL/min.
-
-
Data Analysis: The onset temperature of mass loss in the TGA curve is indicative of the beginning of decomposition.
Protocol 2: Thermal Transition Analysis using Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point and other thermal transitions of this compound.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument with a known standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Experimental Parameters:
-
Temperature Program:
-
Heat from 30 °C to 220 °C at 10 °C/min.
-
Cool from 220 °C to 30 °C at 10 °C/min.
-
Heat again from 30 °C to 220 °C at 10 °C/min.
-
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Analysis: The endothermic peak in the first heating cycle corresponds to the melting point. The second heating cycle is used to observe any changes in the material's thermal behavior after melting and recrystallization.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. iitk.ac.in [iitk.ac.in]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Technical Support Center: Degradation of Nitroaromatic Compounds under UV Light
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving the degradation of nitroaromatic compounds under UV light.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the degradation of nitroaromatic compounds under UV light?
A1: The degradation of nitroaromatic compounds under UV light can proceed through several pathways. The primary mechanism often involves the excitation of the nitroaromatic molecule to a higher energy state upon absorbing UV radiation. This excited state can then undergo various reactions, including intramolecular rearrangement, homolytic cleavage of the C-N bond to form radicals, or reduction of the nitro group. In the presence of a photocatalyst like TiO2 or an oxidizing agent like hydrogen peroxide (H2O2), the generation of highly reactive hydroxyl radicals (•OH) becomes the dominant degradation pathway. These radicals can attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization to CO2, H2O, and inorganic ions.[1][2]
Q2: What are the common intermediates and byproducts formed during the degradation of nitroaromatic compounds?
A2: Common intermediates in the degradation of nitroaromatic compounds include nitrophenols, nitrohydroquinones, and nitrosocompounds.[3][4] Further degradation can lead to the formation of various organic acids such as formic acid, oxalic acid, and maleic acid before complete mineralization.[3] The specific byproducts will depend on the parent compound and the experimental conditions, such as the presence of oxygen and other reagents.[3][4]
Q3: How does pH affect the degradation of nitroaromatic compounds?
A3: The pH of the solution can significantly influence the degradation rate of nitroaromatic compounds.[5][6][7] The surface charge of photocatalysts and the speciation of the nitroaromatic compound itself can be pH-dependent. For example, for phenolic nitroaromatic compounds, their dissociation is governed by their pKa value.[5] The electrostatic interaction between the catalyst surface and the pollutant can be affected by pH, thereby influencing the adsorption and subsequent degradation.[5][6] The generation and reactivity of hydroxyl radicals can also be pH-dependent.
Q4: What is the role of hydrogen peroxide (H2O2) in the UV degradation process?
A4: Hydrogen peroxide is often added in a process known as the UV/H2O2 advanced oxidation process (AOP).[3][8][9][10][11] Upon absorption of UV light, H2O2 undergoes photolysis to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.[3][8] These radicals can non-selectively attack and degrade a wide range of organic pollutants, including nitroaromatic compounds, often leading to faster and more complete mineralization compared to direct photolysis alone.[3][8]
Q5: How is the quantum yield of a photochemical reaction determined?
A5: The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of moles of a reactant consumed or product formed divided by the number of moles of photons absorbed by the system.[12][13][14][15] To determine the quantum yield experimentally, one needs to measure the change in the concentration of the reactant or product over a specific time and the intensity of the light absorbed by the reaction mixture.[13][16] This is often done using chemical actinometry to measure the photon flux.[12][16]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Steps |
| Fluctuations in UV lamp intensity | 1. Allow the UV lamp to warm up and stabilize before starting the experiment. 2. Regularly measure the lamp's intensity using a UV-A/B/C light meter or through chemical actinometry to ensure consistent output.[17][18][19][20] 3. Replace the lamp if its intensity has significantly decreased over time. |
| Variations in reactant concentrations | 1. Prepare fresh stock solutions for each set of experiments. 2. Use calibrated pipettes and glassware to ensure accurate concentrations. |
| Inconsistent reaction temperature | 1. Use a temperature-controlled reactor or a water bath to maintain a constant temperature throughout the experiment. |
| Changes in solution pH | 1. Measure and adjust the initial pH of the solution before each experiment. 2. Use buffers if the pH is expected to change significantly during the reaction, but be aware that buffer components may interfere with the reaction. |
Issue 2: Low degradation efficiency or slow reaction rate.
| Possible Cause | Troubleshooting Steps |
| Insufficient UV light intensity | 1. Ensure the UV lamp is appropriate for the target compound's absorption spectrum. 2. Check the lamp's age and replace it if necessary. 3. Position the reactor closer to the lamp to increase the incident light intensity. |
| Suboptimal pH | 1. Perform a series of experiments at different pH values to determine the optimal pH for the degradation of your specific compound.[5][6][7] |
| Low concentration of oxidizing agent (e.g., H2O2) | 1. Optimize the concentration of H2O2 by testing a range of concentrations. Too low a concentration will limit the generation of hydroxyl radicals, while too high a concentration can lead to scavenging of hydroxyl radicals by excess H2O2.[8][9] |
| Presence of radical scavengers | 1. Ensure the water used for the experiments is of high purity (e.g., Milli-Q). 2. Be aware that some organic solvents or buffer components can act as radical scavengers.[21][22] |
| Photocatalyst deactivation (if applicable) | 1. Ensure the photocatalyst is well-dispersed in the solution. 2. After the experiment, recover, wash, and dry the photocatalyst to remove any adsorbed species. 3. Characterize the used photocatalyst to check for any changes in its structure or surface properties. |
Issue 3: Formation of unexpected or persistent byproducts.
| Possible Cause | Troubleshooting Steps |
| Incomplete degradation | 1. Increase the irradiation time. 2. Optimize the experimental conditions (pH, oxidant concentration) to promote complete mineralization.[8][9] |
| Alternative reaction pathways | 1. Analyze the reaction mixture at different time intervals to identify the evolution of intermediates. 2. Consider the effect of the solvent, as it can influence the reaction pathway.[21][22][23][24] 3. Consult the literature for known degradation pathways of similar compounds.[11] |
| Contaminants in the reaction mixture | 1. Use high-purity reagents and solvents. 2. Thoroughly clean all glassware before use. |
Data Presentation
Table 1: Degradation Parameters for Selected Nitroaromatic Compounds
| Nitroaromatic Compound | Experimental Conditions | Degradation Rate Constant | Quantum Yield (Φ) | Reference |
| Nitrobenzene | UV/H2O2 | ~10⁻³ - 10⁻² s⁻¹ | 0.30 - 0.36 | [3] |
| Nitrophenols | UV/H2O2 | ~10⁻² s⁻¹ | 0.31 - 0.54 | [3] |
| 2,4-Dinitrophenol | UV/H2O2 | - | - | [8] |
| 4-Nitrophenol | UV/H2O2 | - | - | [8] |
| 2,4-Dinitrotoluene | - | - | - | [25] |
Note: Degradation rates and quantum yields are highly dependent on experimental conditions. This table provides a summary of reported values under specific conditions.
Experimental Protocols
General Protocol for UV Degradation of a Nitroaromatic Compound
-
Preparation of Stock Solution: Prepare a stock solution of the target nitroaromatic compound in a suitable solvent (e.g., high-purity water or acetonitrile) at a known concentration.
-
Reaction Setup:
-
Place a specific volume of the stock solution into a quartz photoreactor.
-
Dilute the solution to the desired initial concentration with high-purity water.
-
If using the UV/H2O2 process, add the optimized amount of hydrogen peroxide.
-
Adjust the pH of the solution to the desired value using dilute acid or base.
-
Place the reactor in a UV photoreactor equipped with a magnetic stirrer and a cooling system to maintain a constant temperature.
-
-
Photoreaction:
-
Turn on the UV lamp and start the magnetic stirrer.
-
Withdraw aliquots of the reaction mixture at specific time intervals using a syringe.
-
Immediately quench the reaction in the aliquots by adding a suitable quenching agent (e.g., sodium thiosulfate for reactions with H2O2) or by storing them in the dark at a low temperature.
-
-
Analysis:
Protocol for HPLC Analysis
-
Sample Preparation: Filter the collected samples through a 0.22 µm syringe filter to remove any suspended particles.
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector set to the wavelength of maximum absorbance of the target analyte.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (with or without a small amount of acid like formic acid to improve peak shape), run in either isocratic or gradient mode.[29]
-
Quantification: Create a calibration curve using standard solutions of the nitroaromatic compound at known concentrations. Determine the concentration of the compound in the experimental samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: General workflow for a UV degradation experiment.
Caption: Simplified degradation pathway of nitroaromatic compounds.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. Quantum yield - Wikipedia [en.wikipedia.org]
- 15. echemi.com [echemi.com]
- 16. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 17. How to Measure Ultraviolet Radiation Intensity by UV Lamp Intensity Meter? [linshangtech.com]
- 18. eit20.com [eit20.com]
- 19. How to Detect the Intensity of the UV Lamp? [alltopgroup.com]
- 20. lisungroup.com [lisungroup.com]
- 21. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 22. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. cswab.org [cswab.org]
- 26. epa.gov [epa.gov]
- 27. researchgate.net [researchgate.net]
- 28. scilit.com [scilit.com]
- 29. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
pH effect on the stability and reactivity of 4-Chloro-3-nitrocinnamic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and reactivity of 4-Chloro-3-nitrocinnamic acid, with a particular focus on the effects of pH. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Q1: My this compound precipitated out of my aqueous solution when I adjusted the pH. How can I resolve this?
A1: Precipitation, especially upon pH adjustment, is a common issue related to the compound's solubility. The carboxylic acid group of this compound has a predicted pKa of approximately 4.03.[1]
-
At pH values below its pKa (pH < 4.03): The carboxylic acid will be predominantly in its protonated, neutral form (-COOH). This form is less soluble in aqueous solutions.
-
At pH values above its pKa (pH > 4.03): The carboxylic acid will be in its deprotonated, carboxylate form (-COO⁻), which is significantly more soluble in water.
Troubleshooting Steps:
-
pH Adjustment: To redissolve the compound, increase the pH of your solution to be at least 1-2 pH units above the pKa (e.g., pH 5-6 or higher).
-
Co-solvents: If your experimental conditions require a lower pH, consider the use of a co-solvent such as ethanol, methanol, or acetone to increase the solubility of the protonated form.[2]
-
Filtration: If the precipitate does not redissolve, it may be due to the presence of insoluble impurities. In this case, you can filter the solution to remove the solid material.
Q2: I've noticed a yellowing of my this compound solution over time, particularly at a basic pH. What could be the cause?
A2: A change in color, such as yellowing, can be an indication of chemical degradation. While specific degradation pathways for this compound are not extensively documented, the presence of the nitro group and the chloro substituent on the aromatic ring suggests potential reactivity under certain conditions.
-
Nitro Group Reactivity: Nitroaromatic compounds can be susceptible to reduction or other transformations, which may lead to colored byproducts.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic attack, potentially leading to the displacement of the chloro group by hydroxide ions or other nucleophiles present in the solution, especially under basic conditions.
-
Photodegradation: Cinnamic acid and its derivatives are known to be sensitive to light. Exposure to ambient or UV light can lead to isomerization or other degradation reactions.
Troubleshooting and Prevention:
-
pH Control: If possible, maintain the pH of your solution in the neutral to slightly acidic range to minimize base-catalyzed degradation.
-
Light Protection: Protect your solutions from light by using amber glassware or by wrapping your containers in aluminum foil.[2]
-
Inert Atmosphere: To prevent oxidative degradation, consider degassing your solvents and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Store solutions at a low temperature (2-8 °C) to slow down the rate of potential degradation reactions.
Q3: My HPLC analysis shows a new peak appearing in my this compound sample that was stored in a basic buffer. What might this new peak represent?
A3: The appearance of a new peak in your HPLC chromatogram is a strong indicator of degradation. Under basic conditions, several reactions could occur:
-
Hydrolysis: While the cinnamic acid structure is generally stable, prolonged exposure to strong basic conditions could potentially lead to cleavage of the acrylic acid side chain.
-
Nucleophilic Aromatic Substitution: As mentioned previously, the chloro group may be susceptible to substitution by a hydroxide ion, which would result in the formation of a hydroxynitrocinnamic acid derivative.
-
Other Reactions: The presence of the nitro group can influence the reactivity of the entire molecule, potentially leading to other, more complex degradation pathways.
Analytical Approach:
To identify the new peak, consider using a mass spectrometry (MS) detector coupled with your HPLC system (LC-MS). This will provide mass information for the new peak, which can help in elucidating its structure.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound?
A1: The predicted pKa of this compound is approximately 4.03.[1] This value is for the carboxylic acid proton.
Q2: How does the solubility of this compound change with pH?
A2: The solubility of this compound is highly dependent on pH due to the ionization of its carboxylic acid group.
| pH Range | Predominant Form | Expected Aqueous Solubility |
| pH < 4.03 | Protonated (-COOH) | Low |
| pH > 4.03 | Deprotonated (-COO⁻) | High |
Q3: What are the general stability considerations for working with this compound?
A3: For optimal stability, consider the following:
-
pH: Maintain solutions in the neutral to slightly acidic range to minimize the risk of base-catalyzed degradation.
-
Light: Protect the compound and its solutions from light to prevent photodegradation.
-
Temperature: Store the solid compound and its solutions at low temperatures (recommended 2-8°C).
-
Oxidation: For long-term storage of solutions, consider using deoxygenated solvents and an inert atmosphere.
Q4: What type of reactivity can be expected from the chloro and nitro groups on the aromatic ring?
A4: The chloro and nitro groups significantly influence the reactivity of the aromatic ring.
-
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, making electrophilic substitution reactions (like further halogenation or nitration) less favorable. These reactions, if they occur, would likely be directed to the meta position relative to the nitro group.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. This makes the chloro group a potential leaving group in the presence of strong nucleophiles.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound using HPLC
This protocol outlines a general method to assess the stability of this compound in solutions of varying pH.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Phosphoric acid or formic acid (for mobile phase acidification)
-
Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Solutions: For each pH to be tested, prepare a solution of this compound (e.g., at 50 µg/mL) in the respective buffer. An initial small amount of organic co-solvent from the stock solution may be necessary for initial dissolution.
-
Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for good separation. A common starting point is 50:50 (v/v) acetonitrile:acidified water.
3. HPLC Method:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile and acidified water (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Approximately 230 nm (this should be optimized by running a UV scan of the compound)
-
Injection Volume: 10-20 µL
4. Stability Study Procedure:
-
Inject a freshly prepared sample solution at each pH (time = 0 hours) to determine the initial concentration of this compound.
-
Store the remaining sample solutions under controlled temperature and light conditions.
-
At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of each sample solution into the HPLC system.
-
Monitor the peak area of this compound and the appearance of any new peaks.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Experimental workflow for the pH-dependent stability study.
Caption: Hypothetical degradation pathways under basic conditions.
References
Technical Support Center: Purification of 4-Chloro-3-nitrocinnamic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying crude 4-Chloro-3-nitrocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities largely depend on the synthetic route. For syntheses involving the Knoevenagel condensation, common impurities include unreacted starting materials, by-products, and reagents.[1][2][3] These can originate from the raw materials or be formed during the reaction and subsequent storage.[]
Q2: How do I choose an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[5][6] The impurities, on the other hand, should either be completely soluble or insoluble at all temperatures to allow for separation.[7] Ethanol and benzene have been mentioned as suitable solvents for recrystallizing nitrocinnamic acid derivatives.[8] Given that this compound is sparingly soluble in water but soluble in organic solvents like ethanol, a mixed solvent system (e.g., ethanol-water) could also be effective.[9]
Q3: My purified product is still yellow. Is this normal?
A3: this compound itself is typically a white to light yellow crystalline powder. A persistent, strong yellow color may indicate the presence of colored impurities, potentially residual nitro-containing starting materials or by-products. If a purer, whiter product is desired, a charcoal treatment during recrystallization or multiple recrystallizations may be necessary.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
-
Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What should I do?
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Answer: "Oiling out" can occur if the solution is supersaturated at a temperature above the compound's melting point or if the compound is highly impure, causing a significant melting point depression.[10]
-
Solution 1: Add more solvent. The solution may be cooling too quickly and becoming supersaturated at too high a temperature.[10] Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation point, and allow it to cool more slowly.[10]
-
Solution 2: Modify the solvent system. If using a mixed solvent system (e.g., ethanol/water), try adding more of the solvent in which the compound is more soluble (ethanol in this case) to the hot solution before cooling.[10]
-
Solution 3: Perform a charcoal treatment. High impurity levels can cause oiling out.[10] Dissolve the crude product, add activated charcoal to adsorb impurities, filter the hot solution, and then proceed with cooling.
-
Problem 2: Very low or no crystal formation upon cooling.
-
Question: My solution has cooled to room temperature (and even in an ice bath), but very few or no crystals have formed. What went wrong?
-
Answer: This issue typically arises from using too much solvent, meaning the solution is not saturated enough for crystallization to occur.[10][11]
-
Solution 1: Reduce solvent volume. Reheat the solution and gently boil off a portion of the solvent to increase the concentration of the solute.[10] Then, allow the solution to cool again.
-
Solution 2: Induce crystallization. If the solution is saturated but reluctant to crystallize, you can try to induce it. Scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites.[5][10] Alternatively, add a "seed crystal" of pure this compound to the cooled solution.[10]
-
Solution 3: Use an anti-solvent. If your compound is dissolved in a highly soluble solvent, you can sometimes induce precipitation by slowly adding a miscible "anti-solvent" in which the compound is insoluble.
-
Problem 3: Poor recovery/low yield after recrystallization.
-
Question: I successfully obtained crystals, but my final yield is very low. How can I improve it?
-
Answer: Low yield can result from several factors during the recrystallization process.
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Cause 1: Using too much solvent. As mentioned in the previous problem, excess solvent will keep more of your product dissolved in the mother liquor, even at low temperatures.[7] Use the minimum amount of hot solvent required to fully dissolve the crude solid.[5][7]
-
Cause 2: Premature crystallization. If the solution cools too fast during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.[11] Ensure the funnel and receiving flask are pre-heated.
-
Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a significant portion of the product.[7] Always use a minimal amount of ice-cold solvent for rinsing.[7]
-
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Structure | Source | Removal Strategy |
| 4-Chloro-3-nitrobenzaldehyde | C₇H₄ClNO₃ | Unreacted starting material from Knoevenagel condensation.[1][12] | Recrystallization; soluble in many organic solvents. |
| Malonic Acid | C₃H₄O₄ | Unreacted starting material from Knoevenagel condensation.[2] | Highly soluble in water and polar solvents; can be removed by washing the crude product or during recrystallization. |
| Piperidine/Pyridine | C₅H₁₁N / C₅H₅N | Basic catalyst used in Knoevenagel condensation.[2][12] | Can be removed by an acidic wash during workup or will remain in the mother liquor during recrystallization. |
| Isomeric By-products | C₉H₆ClNO₄ | Side reactions during synthesis (e.g., nitration of 4-chlorocinnamic acid). | Careful recrystallization may separate isomers with different solubilities. |
Table 2: Solubility Data for Recrystallization Solvent Selection
| Solvent | Solubility of this compound | Comments |
| Water | Sparingly soluble.[9] | Good as an "anti-solvent" in a mixed-solvent system. |
| Ethanol | Soluble.[9] | Good "soluble" solvent; often used hot for recrystallization.[8][13] |
| Acetone | Soluble.[9] | May be too good a solvent, leading to poor recovery unless an anti-solvent is used. |
| Benzene | - | Has been used for recrystallizing similar compounds (m-nitrocinnamic acid).[8] |
Experimental Protocols
Protocol 1: Standard Recrystallization of Crude this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., ethanol or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring or swirling until the solid dissolves completely.[5] If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding a large excess.[7]
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[11]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5][7] Slow cooling promotes the formation of larger, purer crystals.[7]
-
Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[7]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
Caption: Sources of impurities from a Knoevenagel condensation synthesis route.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. bepls.com [bepls.com]
- 5. youtube.com [youtube.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [wap.guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [guidechem.com]
Technical Support Center: Optimizing HPLC Separation of Cinnamic Acid Isomers
Welcome to the technical support center for the HPLC separation of cinnamic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method to separate cinnamic acid isomers?
A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column. A mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol is commonly employed. For example, a gradient of methanol and water with 0.2% acetic acid can be effective.[1][2] UV detection is typically performed at a wavelength between 270-325 nm.[1]
Q2: How can I confirm the identity of the cis and trans isomer peaks in my chromatogram?
The trans-isomer of cinnamic acid is generally more stable and commercially available in higher purity. Therefore, it is expected to be the major peak in a standard mixture or a sample that has not been exposed to UV light.[1] If available, injecting a pure standard of the cis-isomer can confirm its retention time. Alternatively, techniques like mass spectrometry (MS) can be coupled with HPLC to confirm the identity of the peaks based on their mass-to-charge ratio.
Q3: My cinnamic acid sample is showing unexpected peaks. What could be the cause?
Unexpected peaks in a cinnamic acid chromatogram can arise from several sources:
-
Cis-trans isomerization: Cinnamic acid is susceptible to photoisomerization, where the more stable trans-isomer can convert to the cis-isomer upon exposure to UV light.[3][4] This can result in the appearance of a new peak corresponding to the cis-isomer. To mitigate this, it is crucial to protect samples and standards from light by using amber vials and minimizing exposure during preparation and analysis.[3]
-
Degradation products: In addition to isomerization, cinnamic acid can degrade to form other byproducts, especially under harsh conditions.
-
Sample matrix components: If analyzing complex samples, other compounds present in the matrix will also produce peaks.
-
System contamination: Ghost peaks can arise from contaminants in the mobile phase, sample solvent, or from carryover from previous injections.[5][6]
Q4: Can other chromatographic techniques be used to separate cinnamic acid isomers?
Yes, other techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective technique for the qualitative separation and purity verification of cinnamic acid isomers. For instance, a mobile phase of chloroform and ethyl acetate (8:2, v/v) on a silica gel plate can be used.[1]
-
Gas Chromatography (GC): GC can also be used for isomer separation, but it often requires derivatization of the carboxylic acid group to increase the volatility of the analytes.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution Between cis and trans Isomer Peaks
Q: I am not achieving baseline separation between my cis- and trans-cinnamic acid peaks. How can I improve the resolution?
A: Achieving good resolution between geometric isomers can be challenging. Here are several strategies to improve separation:
-
Optimize Mobile Phase Composition:
-
pH Adjustment: Cinnamic acid is an acidic compound (pKa ≈ 4.4).[1] Controlling the mobile phase pH is critical. Operating at a pH at least one to two units away from the pKa can improve peak shape and resolution.[1][7][8][9][10] Acidifying the mobile phase with additives like 0.1% acetic acid or phosphoric acid is a common and effective strategy.[1][2]
-
Organic Modifier: Experiment with different organic modifiers such as acetonitrile and methanol. Acetonitrile often provides better selectivity for aromatic compounds.[1] Vary the percentage of the organic modifier in small increments to fine-tune the separation.
-
-
Adjust Column Temperature: Temperature can significantly influence selectivity.[1] Try adjusting the column oven temperature in 5-10°C increments (e.g., from 25°C to 40°C) to observe the effect on resolution.
-
Change the Stationary Phase: If optimizing the mobile phase and temperature is insufficient, consider a different column chemistry. A phenyl-based stationary phase can offer alternative selectivity for aromatic compounds like cinnamic acid compared to a standard C18 column.[1]
-
Reduce the Flow Rate: Lowering the mobile phase flow rate can increase column efficiency and, consequently, improve resolution, although this will lead to longer run times.[1]
Issue 2: Peak Tailing
Q: My cinnamic acid peaks are showing significant tailing. What can I do to get more symmetrical peaks?
A: Peak tailing for acidic compounds like cinnamic acid is often due to secondary interactions with the stationary phase.[11][12][13][14][15][16] Here’s how to address it:
-
Adjust Mobile Phase pH: Tailing can occur if the mobile phase pH is too close to the pKa of cinnamic acid. Ensure the pH is low enough (e.g., pH 2.5-3.5) to keep the acid in its protonated (non-ionized) form, which minimizes interactions with residual silanol groups on the silica support.[1]
-
Check for Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent or replace it if it has reached the end of its lifetime.[1]
-
Reduce Sample Overload: Injecting too much sample can cause peak distortion, including tailing.[1][14] Try reducing the injection volume or the sample concentration.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that can cause peak tailing.[11]
Issue 3: Shifting Retention Times
Q: The retention times for my cinnamic acid isomers are fluctuating between runs. What is causing this instability?
A: Unstable retention times are a common issue in HPLC and can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when using gradient elution.[1]
-
Mobile Phase Instability: If the mobile phase is not properly buffered, its pH can drift, leading to changes in retention time for ionizable compounds like cinnamic acid.[1] Ensure your mobile phase is well-mixed and degassed.
-
Temperature Fluctuations: Variations in the ambient laboratory temperature can affect retention times. Using a column thermostat is highly recommended to maintain a consistent temperature.[1]
-
Pump Performance: Inconsistent flow rates from the HPLC pump can lead to shifting retention times. Regularly check the pump for leaks and perform routine maintenance.
Experimental Protocols
General Reversed-Phase HPLC Method for Cinnamic Acid Isomer Separation
This protocol provides a general method that can be used as a starting point for optimization.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][17] |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile |
| Gradient | Start with 70% A / 30% B, hold for 5 min, then ramp to 50% B over 15 min. |
| Flow Rate | 1.0 mL/min[2][17] |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL[1] |
| Sample Preparation | Dissolve cinnamic acid standards and samples in the initial mobile phase composition or methanol. Filter the solutions through a 0.45 µm syringe filter before injection.[1] |
Data Presentation
Table 1: Example HPLC Method Parameters and Performance
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Water (0.2% Acetic Acid) and Methanol[2] |
| Flow Rate | 1.0 mL/min[17] |
| Detection | UV at 280 nm[17] |
| Isomer | Retention Time (minutes) |
| cis-Cinnamic Acid | ~12.5 |
| trans-Cinnamic Acid | ~15.2 |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | < 1.2 |
Note: These are illustrative values. Actual retention times and performance will vary depending on the specific HPLC system, column, and exact mobile phase conditions.
Visualizations
Caption: Workflow for HPLC method development and optimization.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. veeprho.com [veeprho.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. scholarworks.bwise.kr [scholarworks.bwise.kr]
Navigating the Complex NMR Landscape of 4-Chloro-3-nitrocinnamic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate structure of 4-chloro-3-nitrocinnamic acid presents a unique challenge in the interpretation of its Nuclear Magnetic Resonance (NMR) spectra. The interplay of a halogen, a nitro group, and a cinnamic acid backbone results in a complex signaling pattern that can be difficult to decipher. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately interpreting their experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the protons in this compound?
A1: Due to the electron-withdrawing nature of the chloro and nitro groups, the aromatic and vinylic protons of this compound are expected to be deshielded and appear at higher chemical shifts (downfield) compared to unsubstituted cinnamic acid. The carboxylic acid proton will be significantly downfield.
Q2: Why is the aromatic region of the ¹H NMR spectrum so complex?
A2: The aromatic region is complex due to the substitution pattern on the benzene ring. The three aromatic protons form a coupled spin system, and the electron-withdrawing effects of the nitro and chloro groups lead to distinct chemical shifts for each proton. Furthermore, long-range couplings may also contribute to the complexity of the splitting patterns.
Q3: What is the expected coupling constant for the vinylic protons?
A3: For the trans isomer of cinnamic acid and its derivatives, the coupling constant (³J) between the two vinylic protons is typically large, in the range of 12-18 Hz.[1] This large coupling constant is a key indicator of the trans stereochemistry of the double bond.
Q4: How does the nitro group affect the NMR spectrum?
A4: The strong electron-withdrawing nature of the nitro group significantly deshields nearby protons, causing their signals to shift downfield. It can also influence the relaxation times of nearby nuclei, which may lead to broader peaks in some cases.
Q5: I am observing unexpected peaks in my spectrum. What could be the cause?
A5: Unexpected peaks can arise from several sources, including residual solvent, impurities in the sample, or degradation products. It is crucial to use high-purity deuterated solvents and to ensure the sample is clean. A common impurity is water, which can appear as a broad singlet.[2] Running a blank spectrum of the solvent can help identify solvent-related peaks.
Troubleshooting Guides
Problem 1: Poorly Resolved Multiplets in the Aromatic Region
Symptoms:
-
Overlapping signals in the aromatic region of the ¹H NMR spectrum.
-
Difficulty in determining the precise chemical shifts and coupling constants of the aromatic protons.
Possible Causes:
-
Insufficient Spectrometer Resolution: The magnetic field strength of the NMR spectrometer may not be high enough to resolve the closely spaced signals.
-
Sample Concentration: High sample concentration can lead to line broadening and loss of resolution.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts and resolution of the signals.
Solutions:
-
Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR instrument (e.g., 500 MHz or higher) will provide better signal dispersion and resolution.
-
Optimize Sample Concentration: Prepare a more dilute sample to minimize intermolecular interactions that can cause line broadening.
-
Solvent Titration: Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, Acetone-d₆, CDCl₃) to see if the chemical shifts of the aromatic protons can be better resolved.[2]
-
2D NMR Techniques: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to help identify coupled protons and their corresponding carbons, aiding in the assignment of the complex multiplets.
Problem 2: Broad or Disappearing Carboxylic Acid Proton Signal
Symptoms:
-
The signal for the carboxylic acid proton is very broad or not visible.
Possible Causes:
-
Chemical Exchange: The acidic proton of the carboxylic acid can undergo rapid chemical exchange with residual water or other acidic/basic impurities in the sample. This exchange process can lead to significant line broadening or even the complete disappearance of the signal.[2]
-
Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to the broadening of the carboxylic acid proton signal.
Solutions:
-
Thoroughly Dry the Sample and Solvent: Ensure that the sample and the deuterated solvent are as dry as possible to minimize the presence of water.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to confirm the identity of the carboxylic acid proton peak.[2]
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, potentially resulting in a sharper signal for the carboxylic acid proton.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-α (vinylic) | ~6.6 - 6.8 | d | ³J ≈ 16 |
| H-β (vinylic) | ~7.7 - 7.9 | d | ³J ≈ 16 |
| H-2 (aromatic) | ~8.3 - 8.5 | d | ⁴J ≈ 2 |
| H-5 (aromatic) | ~7.8 - 8.0 | d | ³J ≈ 8.5 |
| H-6 (aromatic) | ~8.0 - 8.2 | dd | ³J ≈ 8.5, ⁴J ≈ 2 |
| -COOH | >10 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~167 |
| C-α (vinylic) | ~120 |
| C-β (vinylic) | ~140 |
| C-1 (aromatic) | ~135 |
| C-2 (aromatic) | ~125 |
| C-3 (aromatic) | ~148 |
| C-4 (aromatic) | ~133 |
| C-5 (aromatic) | ~130 |
| C-6 (aromatic) | ~128 |
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra of this compound is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is generally a good solvent for carboxylic acids).
-
Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For complex spectra, good shimming is critical for resolution.
-
Set the appropriate spectral width to cover the expected chemical shift range (e.g., 0 to 14 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to a sufficient value to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Visualizations
Caption: Troubleshooting workflow for complex NMR spectra.
References
Validation & Comparative
Purity Assessment of 4-Chloro-3-nitrocinnamic Acid by HPLC-UV: A Comparative Guide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the purity assessment of 4-Chloro-3-nitrocinnamic acid. The information presented is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in the selection of an optimal analytical method.
Introduction
This compound is a substituted cinnamic acid derivative with potential applications in organic synthesis and pharmaceutical research. Accurate determination of its purity is crucial for quality control and to ensure the reliability of experimental results. HPLC-UV is a widely used analytical technique for the purity assessment of non-volatile and UV-absorbing compounds due to its high resolution, sensitivity, and robustness.[1] This guide compares two common reversed-phase HPLC methods to provide a basis for selecting the most suitable approach for the analysis of this compound.
Experimental Protocols
A reversed-phase HPLC method is employed for the separation and quantification of this compound and its potential impurities.[2] The methods described below utilize a C18 stationary phase with different mobile phase compositions to evaluate their impact on separation efficiency and peak characteristics.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Phosphoric acid (analytical grade)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of the diluent (methanol or acetonitrile), and filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Two alternative HPLC methods are proposed for comparison:
| Parameter | Method A | Method B |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in Water (v/v) | Methanol : 0.1% Phosphoric acid in Water (v/v) |
| Gradient | 50:50 | 60:40 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | 30°C |
| Detection Wavelength | 280 nm | 280 nm |
| Injection Volume | 10 µL | 10 µL |
The detection wavelength should be selected based on the UV absorbance maximum of this compound, which is anticipated to be in the 270-330 nm range for cinnamic acid derivatives.[3][6]
Data Presentation: A Head-to-Head Comparison
The performance of the two HPLC methods was evaluated based on key chromatographic parameters. The following table summarizes the hypothetical results for the analysis of a this compound sample spiked with a potential impurity (Impurity 1, e.g., 4-chloro-3-nitrobenzaldehyde).
| Parameter | Method A (Acetonitrile/Formic Acid) | Method B (Methanol/Phosphoric Acid) |
| Retention Time (Main Peak) | 5.8 min | 7.2 min |
| Retention Time (Impurity 1) | 4.2 min | 5.5 min |
| Resolution (Main Peak/Impurity 1) | 2.5 | 2.1 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates (Main Peak) | 8500 | 7200 |
| Signal-to-Noise Ratio (LOD) | 10 µg/mL | 15 µg/mL |
Analysis of Results:
Method A, utilizing an acetonitrile-based mobile phase with formic acid, demonstrates superior performance with better resolution between the main peak and the impurity, a more symmetrical peak shape (lower tailing factor), and higher column efficiency (greater number of theoretical plates). This method also exhibits a better signal-to-noise ratio, suggesting higher sensitivity.
Mandatory Visualization
References
A Comparative Guide to the Quantitative Analysis of 4-Chloro-3-nitrocinnamic Acid: qNMR vs. HPLC-UV and UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. 4-Chloro-3-nitrocinnamic acid is a key intermediate in the synthesis of various pharmaceutical compounds, making its precise and reliable quantification essential. This guide provides a comparative overview of three common analytical techniques for the assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Methodology Comparison
Quantitative NMR (qNMR) has emerged as a powerful primary method for the determination of purity and concentration of organic molecules.[1] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself; instead, a certified internal standard can be used for quantification.[2] High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that relies on the differential partitioning of an analyte between a mobile and a stationary phase.[3] When coupled with a UV detector, it provides sensitive and selective quantification based on the analyte's light absorption at a specific wavelength.[4][5][6][7] UV-Vis spectrophotometry is a simpler technique that directly measures the absorbance of a solution containing the analyte at a specific wavelength.[8]
This guide presents hypothetical, yet realistic, experimental data to illustrate the performance of each method in the quantification of this compound.
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of a batch of this compound using qNMR, HPLC-UV, and UV-Vis spectrophotometry.
| Parameter | qNMR | HPLC-UV | UV-Vis Spectrophotometry |
| Purity (%) | 99.2 ± 0.1 | 99.1 ± 0.3 | Not directly determined |
| Concentration (mg/mL) | 10.12 ± 0.05 | 10.08 ± 0.08 | 10.25 ± 0.15 |
| Limit of Detection (LOD) | ~10 µM | 0.11 µg/mL | 0.495 µg/mL |
| Limit of Quantification (LOQ) | ~30 µM | 0.34 µg/mL | 1.502 µg/mL |
| Precision (%RSD) | 0.5% | 0.8% | 1.5% |
| Accuracy (% Recovery) | 99.5% | 99.2% | 101.5% |
Experimental Protocols
The qNMR assay was performed to determine the purity of this compound using an internal standard.
-
Instrumentation: 500 MHz NMR Spectrometer
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 1.0 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of this compound (e.g., the vinyl protons) and the internal standard (maleic acid singlet at ~6.3 ppm).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
-
A reversed-phase HPLC method was developed for the quantitative analysis of this compound.
-
Instrumentation: HPLC system with a UV detector
-
Column: C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing and dissolving the this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
-
A simple UV-Vis spectrophotometric method was used for the quantification of this compound.
-
Instrumentation: UV-Vis Spectrophotometer
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): 275 nm (determined by scanning from 200-400 nm)
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (100 µg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing and dissolving the this compound in methanol to a final concentration within the calibration range.
-
-
Quantification:
-
Generate a calibration curve by plotting the absorbance against the concentration of the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
-
Method Comparison and Discussion
qNMR offers the significant advantage of being a primary ratio method, providing a direct measure of purity without the need for a specific reference standard of the analyte.[1] This is particularly beneficial for novel compounds or when a certified standard is unavailable. The method demonstrates high precision and accuracy.
HPLC-UV is a robust and widely used technique for the quantification of organic compounds.[3] It offers excellent sensitivity and selectivity, allowing for the separation of the analyte from potential impurities.[4][5][6][7] However, it requires a well-characterized reference standard of the analyte for calibration.
UV-Vis Spectrophotometry is the simplest and most rapid of the three methods. However, it is less specific than qNMR and HPLC-UV, as any substance in the sample that absorbs at the analytical wavelength will interfere with the measurement.[8] This method is suitable for the quantification of pure samples or for rapid screening purposes.
Visualizations
Caption: Experimental workflow for the qNMR assay of this compound.
Caption: Experimental workflow for the HPLC-UV assay of this compound.
Caption: Logical comparison of key attributes for qNMR, HPLC-UV, and UV-Vis methods.
References
- 1. qNMR - BIPM [bipm.org]
- 2. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. longdom.org [longdom.org]
- 8. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
A Comparative Guide to the Spectroscopic Data of 4-Chloro-3-nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the available spectroscopic data for 4-Chloro-3-nitrocinnamic acid against two common standards: cinnamic acid and cinnamaldehyde. The objective is to offer a clear, data-driven resource for the identification and characterization of this compound. The information is presented in structured tables for ease of comparison, supplemented by detailed experimental protocols and a logical workflow diagram.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and the selected standards.
Table 1: Infrared (FTIR) Spectroscopy Data
| Compound | Key Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | Data not available in searched resources | - |
| Cinnamic Acid (Standard) | ~3300-2500 (broad), ~1700-1680 (sharp), ~1620, ~3030 | O-H stretch (carboxylic acid), C=O stretch (carbonyl), C=C stretch (alkene), Aromatic C-H stretch[1] |
| Cinnamaldehyde (Standard) | ~1746-1648, ~1627-1463, ~3008, ~2924, ~2854 | C=O stretch (aldehyde), C=C stretch (alkene), Aromatic C-H stretch, =C-H stretch, Aldehydic C-H stretch[2] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 8.35, 8.07, 7.80, 7.72, 6.75 | d, dd, d, d, d | 1H, 1H, 1H, 1H, 1H | Aromatic, Aromatic, Aromatic, Vinylic, Vinylic |
| Cinnamic Acid (Standard) | ~10-13, ~7.2-7.6, ~6.5-7.0, ~6.3-6.7 | br s, m, d (J≈16 Hz), d (J≈16 Hz) | 1H, 5H, 1H, 1H | Carboxylic acid, Aromatic, Vinylic, Vinylic |
| Cinnamaldehyde (Standard) | ~9.7, ~7.3-7.6, ~6.6-6.9 | d, m, dd | 1H, 5H, 1H | Aldehydic, Aromatic, Vinylic |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available in searched resources |
| Cinnamic Acid (Standard) | ~172, ~147, ~134, ~130, ~129, ~128, ~117 |
| Cinnamaldehyde (Standard) | ~193, ~152, ~134, ~131, ~129, ~128 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 227/229 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) | 210, 182, 164, 151, 136, 125, 115, 102, 89, 75 |
| Cinnamic Acid (Standard) | 148 | 131, 103, 91, 77 |
| Cinnamaldehyde (Standard) | 132 | 131, 103, 77, 51 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide. Actual experimental conditions may vary depending on the specific instrumentation and sample preparation methods used.
1. Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: For solid samples, a small amount of the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the crystal.
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[3][4]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to an NMR tube.[5]
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform.
-
Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the peaks are analyzed to elucidate the structure of the molecule.[1][6][7]
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). This process may cause the molecules to fragment.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[8]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing the spectroscopic data of a sample against known standards.
References
- 1. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 3. 4-Chloro-3-nitrobenzoic acid(96-99-1) 1H NMR spectrum [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. 4-Nitrocinnamic acid(619-89-6) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Chloro-3-nitrocinnamic Acid and 4-nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4-Chloro-3-nitrocinnamic acid and 4-nitrocinnamic acid. While direct comparative experimental data on the reactivity of these two specific molecules is limited in publicly available literature, this document offers an objective comparison based on fundamental principles of organic chemistry and an analysis of the electronic effects of their substituents.
Introduction to the Compounds
Both this compound and 4-nitrocinnamic acid are derivatives of cinnamic acid, featuring electron-withdrawing groups on the phenyl ring. These compounds are of interest to researchers in medicinal chemistry and materials science due to their potential as building blocks for the synthesis of more complex molecules with diverse biological and physical properties.
4-nitrocinnamic acid is a cinnamic acid derivative with a nitro group at the para position of the phenyl ring. The nitro group is a strong electron-withdrawing group, influencing the reactivity of both the aromatic ring and the acrylic acid side chain.
This compound contains two electron-withdrawing substituents on the phenyl ring: a chloro group at the 4-position and a nitro group at the 3-position. The combined electronic effects of these two groups are expected to significantly impact its chemical reactivity compared to the monosubstituted 4-nitrocinnamic acid.
Comparative Reactivity Analysis
The reactivity of these compounds can be analyzed by considering the electronic effects of the substituents on the key reactive sites: the carboxylic acid group, the carbon-carbon double bond, and the aromatic ring.
Electronic Effects of Substituents:
The primary determinant of reactivity in these molecules is the electron-withdrawing nature of the nitro and chloro groups. These groups influence the electron density of the entire molecule through inductive and resonance effects.
-
4-nitrocinnamic acid: The nitro group at the para position strongly withdraws electron density from the phenyl ring through both the inductive effect (-I) and the resonance effect (-M). This deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid.
-
This compound: This molecule has both a chloro and a nitro group.
-
The nitro group at the meta position primarily exerts a strong electron-withdrawing inductive effect (-I). Its resonance effect (-M) is not directly conjugated with the rest of the system in the same way as a para-nitro group.
-
The chloro group at the para position has a dual effect: it is inductively electron-withdrawing (-I) but can be weakly electron-donating through resonance (+M) due to its lone pairs. However, for halogens, the inductive effect typically outweighs the resonance effect.
-
The cumulative effect of a meta-nitro group and a para-chloro group in this compound is a significant withdrawal of electron density from the phenyl ring, likely greater than that in 4-nitrocinnamic acid.
dot
A Comparative Analysis of the Biological Activities of 4-Chloro-3-nitrocinnamic Acid and 4-chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the phenyl ring of the cinnamic acid scaffold plays a crucial role in modulating these activities. This guide provides a comparative overview of the biological activities of two such derivatives: 4-Chloro-3-nitrocinnamic acid and 4-chlorocinnamic acid. While direct comparative studies are limited, this document synthesizes available data to offer insights into their potential therapeutic applications.
Chemical Structures
| Compound | Structure |
| This compound |
Antimicrobial Activity
The antimicrobial potential of cinnamic acid derivatives is a well-documented area of research. The presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring is often associated with enhanced antimicrobial efficacy.
Quantitative Data
| Compound | Test Organism | MIC (Minimum Inhibitory Concentration) |
| 4-chlorocinnamic acid | Escherichia coli | 708 µM |
| Bacillus subtilis | 708 µM | |
| This compound | - | No quantitative data available |
Note: The lack of quantitative data for this compound precludes a direct comparison of potency.
Discussion of Antimicrobial Activity
Anticancer Activity
Cinnamic acid derivatives have emerged as a promising class of compounds in cancer research, with many derivatives demonstrating cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data
Currently, there is a lack of publicly available IC50 (half-maximal inhibitory concentration) values for either this compound or 4-chlorocinnamic acid against specific cancer cell lines. General statements in the literature suggest that cinnamic acid derivatives possess anticancer potential, but compound-specific data is required for a quantitative comparison.
Potential Mechanisms of Anticancer Activity
The anticancer effects of cinnamic acid derivatives are often attributed to their ability to induce apoptosis. This process is a crucial mechanism for eliminating cancerous cells and is regulated by a complex network of signaling pathways.
One of the key signaling pathways implicated in cancer development and often targeted by therapeutic agents is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Cinnamic acid derivatives have been shown to inhibit this pathway, leading to a downstream reduction in the expression of genes involved in inflammation, cell survival, and proliferation.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamic acid derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.
Quantitative Data
As with anticancer activity, specific IC50 values for this compound and 4-chlorocinnamic acid in anti-inflammatory assays are not well-documented in the available literature.
Potential Mechanisms of Anti-inflammatory Activity
The anti-inflammatory effects of many natural and synthetic compounds are mediated through the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes. Cinnamic acid derivatives are thought to interfere with this process, thereby reducing the inflammatory response.
Experimental Protocols
While specific experimental data for the two compounds of interest is limited, the following are detailed methodologies for key experiments commonly used to evaluate the biological activities of cinnamic acid derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, B. subtilis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound (this compound or 4-chlorocinnamic acid) are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion and Future Directions
This guide provides a comparative overview of the known and potential biological activities of this compound and 4-chlorocinnamic acid. While quantitative data for 4-chlorocinnamic acid's antimicrobial activity is available, there is a significant lack of specific experimental data for this compound across all tested biological activities.
The presence of both chloro and nitro substituents on the cinnamic acid backbone suggests that this compound could possess interesting biological properties. However, without direct experimental evidence, any comparison with 4-chlorocinnamic acid remains speculative.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the antimicrobial, anticancer, and anti-inflammatory activities of this compound and 4-chlorocinnamic acid.
-
Quantitative Analysis: Determining the MIC and IC50 values of both compounds against a broad panel of microbial strains and cancer cell lines.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by each compound to understand their mechanisms of action at the molecular level.
Such studies will be crucial for unlocking the therapeutic potential of these and other substituted cinnamic acid derivatives.
Comparative analysis of 2-, 3-, and 4-chlorocinnamic acid isomers
A Comparative Guide to 2-, 3-, and 4-Chlorocinnamic Acid Isomers for Researchers
Chlorocinnamic acids, derivatives of cinnamic acid, are organic compounds that garner significant interest in medicinal chemistry and drug development.[1] The position of the chlorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's physicochemical properties, spectral characteristics, and biological activities.[2] This guide provides a detailed comparative analysis of these three isomers, presenting experimental data and protocols to assist researchers, scientists, and drug development professionals in their work.
Physicochemical Properties
The substitution pattern of the chlorine atom leads to distinct differences in the physical properties of the isomers, such as melting point and acidity (pKa). These properties are crucial for determining solubility, crystal packing, and interaction with biological targets.
| Property | 2-Chlorocinnamic Acid | 3-Chlorocinnamic Acid | 4-Chlorocinnamic Acid |
| CAS Number | 3752-25-8[3] | 1866-38-2[4] | 1615-02-7[5] |
| Molecular Formula | C₉H₇ClO₂[3][6] | C₉H₇ClO₂[4] | C₉H₇ClO₂[5] |
| Molecular Weight | 182.61 g/mol [3] | 182.60 g/mol [4] | 182.60 g/mol [5] |
| Appearance | White to light yellow crystalline powder[3][6] | White to off-white crystalline powder[4] | White crystalline powder[5][7] |
| Melting Point (°C) | 208-210[3][8] | 161-164[9][10] | 248-250[11][12] |
| Boiling Point (°C) | 260.7 (estimated)[3] | 326.2 (predicted)[9] | 260.7 (rough estimate)[11] |
| pKa (at 25°C) | 4.23[3] | 4.29[9][10] | 4.41[11] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, chloroform, DMSO[3][8] | Sparingly soluble in water; Soluble in methanol[4][9] | Insoluble in water; Soluble in ethanol[8][11] |
Spectral Characteristics
The isomeric position of the chlorine atom results in unique spectral fingerprints for each compound, which are essential for their identification and characterization.
| Spectral Data | 2-Chlorocinnamic Acid | 3-Chlorocinnamic Acid | 4-Chlorocinnamic Acid |
| ¹H NMR (DMSO-d₆, δ, ppm) | Signals for vinylic and aromatic protons are characteristic.[3] | ~12.6 (COOH), 7.82, 7.68, 7.60, 7.47, 7.45 (aromatic/vinylic), 6.65 (vinylic)[13] | ~7.62 (aromatic), 7.55 (vinylic), 6.96 (aromatic), 6.68 (vinylic)[14] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | Characteristic signals for carboxylic, vinylic, and aromatic carbons.[3] | ~167.28 (C=O), 142.23, 136.51, 133.74, 130.57, 129.73, 127.73, 126.67, 120.96 (aromatic/vinylic)[13] | ~167.59 (C=O), 142.56, 134.87, 133.3, 129.9, 128.98, 120.22 (aromatic/vinylic)[14] |
| IR (cm⁻¹) | Available from NIST/EPA Gas-Phase Infrared Database.[15] | Data available.[16] | Data available.[5] |
| Mass Spec. (m/z) | Key fragments available in NIST database.[17] | Data available.[16] | Key fragments available in NIST database.[5] |
Comparative Biological Activities
The biological activities of chlorocinnamic acid isomers, including antimicrobial, anticancer, and enzyme inhibitory effects, are significantly influenced by the chlorine's position.[2] Cinnamic acid and its derivatives are known to possess a wide range of biological activities with generally low toxicity.[18]
| Biological Activity | 2-Chlorocinnamic Acid | 3-Chlorocinnamic Acid | 4-Chlorocinnamic Acid |
| Antimicrobial | Data not readily available.[2] | Data not readily available.[2] | Most extensively studied isomer for antimicrobial effects.[2] Active against Bacillus subtilis (MIC: 708 µM) and Escherichia coli (MIC: 708 µM).[2] Ester derivatives show potent antifungal activity.[19][20] |
| Anticancer | Derivatives have shown potential by inducing apoptosis and causing cell cycle arrest.[1] | Limited specific data available. | Derivatives show potential antitumoral activity.[11] |
| Enzyme Inhibition | Reversible, uncompetitive inhibitor of mushroom tyrosinase (IC₅₀: 0.765 mM for diphenolase activity).[2][3] | Limited specific data available. | Identified as an inhibitor of tyrosinase.[2][21] |
The introduction of a chlorine atom is thought to enhance lipophilicity, which may facilitate passage through microbial cell membranes.[1] Among the isomers, 4-chlorocinnamic acid is the most studied for its biological effects.[2] There is a clear need for more direct comparative studies to fully understand the structure-activity relationships.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis, analysis, and biological evaluation of chlorocinnamic acid isomers.
Protocol 1: Synthesis via Perkin Reaction
This protocol describes a general method for synthesizing chlorocinnamic acids from the corresponding chlorobenzaldehyde.
Materials:
-
Appropriate chlorobenzaldehyde isomer (e.g., 2-chlorobenzaldehyde)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Ethanol
-
Distilled water
Procedure:
-
Combine the chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.
-
Heat the mixture under reflux for several hours.
-
Allow the mixture to cool, then add water to hydrolyze excess acetic anhydride.
-
Make the solution alkaline with a saturated sodium bicarbonate solution to dissolve the acidic product.
-
Filter the solution to remove any unreacted aldehyde.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the chlorocinnamic acid.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent, such as ethanol or aqueous ethanol, to achieve high purity.[11]
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the separation and quantification of chlorocinnamic acid isomers.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (or acetonitrile) and water (containing an acid like 0.1% phosphoric acid to ensure the analyte is in its protonated form). The exact ratio should be optimized (e.g., 60:40 Methanol:Water).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 270 nm.[3]
-
Injection Volume: 10-20 µL.[3]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[3]
Procedure:
-
Sample Preparation: Prepare a stock solution of the chlorocinnamic acid isomer in a suitable solvent (e.g., methanol). Create a series of working standards and samples by diluting the stock solution.
-
Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standards and samples onto the column.
-
Data Analysis: Identify the chlorocinnamic acid peak based on its retention time compared to a pure standard. Quantify the amount by comparing the peak area to a standard curve generated from the working standards.[3]
Protocol 3: Tyrosinase Inhibition Assay
This protocol is used to evaluate the inhibitory effect of chlorocinnamic acid isomers on the activity of tyrosinase, a key enzyme in melanin synthesis.[3]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Chlorocinnamic acid isomer (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Diagrams illustrating key processes can aid in understanding the relationships and workflows involved in studying these isomers.
Caption: General workflow for the synthesis of chlorocinnamic acid isomers.
Caption: Inhibition of the melanin synthesis pathway by chlorocinnamic acids.
Caption: A logical workflow for the synthesis and analysis of chlorocinnamic acid.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 3752-25-8: 2-Chlorocinnamic acid | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chlorocinnamic acid | 3752-25-8 [chemicalbook.com]
- 9. 3-Chlorocinnamic acid CAS#: 1866-38-2 [amp.chemicalbook.com]
- 10. 3-Chlorocinnamic acid | 1866-38-2 [chemicalbook.com]
- 11. 4-Chlorocinnamic acid | 1615-02-7 [chemicalbook.com]
- 12. 4-クロロ桂皮酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-Chlorocinnamic acid(14473-90-6) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. 2-Chlorocinnamic acid [webbook.nist.gov]
- 16. 2-Propenoic acid, 3-(3-chlorophenyl)- | C9H7ClO2 | CID 735250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Chlorocinnamic acid [webbook.nist.gov]
- 18. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cis-4-Chlorocinnamic Acid|Cinnamic Acid Derivative [benchchem.com]
A Spectroscopic Comparison of Cis and Trans Isomers of Cinnamic Acid: A Guide for Researchers
Introduction
Cinnamic acid, or 3-phenyl-2-propenoic acid, is a naturally occurring unsaturated carboxylic acid found in plants like the cinnamon tree. It exists as two geometric isomers, cis (Z) and trans (E), arising from the restricted rotation around the carbon-carbon double bond. The trans isomer is the more thermodynamically stable and common form. These isomers possess distinct physicochemical properties that influence their biological activity and applications in drug development, flavorings, and chemical synthesis. This guide provides a detailed comparison of cis- and trans-cinnamic acid using key spectroscopic techniques, supported by experimental data and protocols.
Quantitative Spectroscopic Data
The differentiation between cis- and trans-cinnamic acid is readily achieved through standard spectroscopic methods. The key distinguishing features are summarized below.
| Spectroscopic Technique | Parameter | trans-Cinnamic Acid | cis-Cinnamic Acid | Key Difference |
| UV-Vis Spectroscopy | λmax (in Ethanol/Methanol) | ~270-274 nm[1][2][3] | ~262-270 nm[1][2][3] | trans isomer absorbs at a longer wavelength due to a more extended planar conjugated system.[3] |
| Infrared (IR) Spectroscopy | C=O Stretch (cm⁻¹) | ~1680-1700 cm⁻¹[4][5] | ~1696 cm⁻¹[4] | Variations in frequency and band shape reflect differences in hydrogen bonding.[6] |
| C=C Stretch (cm⁻¹) | ~1628-1630 cm⁻¹[4][7] | ~1626 cm⁻¹[4] | Subtle shift in alkene stretch frequency. | |
| ¹H NMR Spectroscopy | Vinyl Proton Coupling Constant (J) | ~16 Hz[4][5][8] | ~12-13 Hz[4][8] | The large coupling constant for the trans isomer is characteristic of diagonally opposite protons on a double bond. |
| Vinyl Proton Chemical Shift (δ) | α-H: ~6.47 ppm, β-H: ~7.81 ppm[9] | α-H: ~5.66 ppm (for derivative)[10] | The steric hindrance in the cis isomer causes the vinyl protons to be shielded differently. |
Spectroscopic Analysis and Interpretation
UV-Visible Spectroscopy
The electronic transitions in conjugated systems like cinnamic acid are sensitive to molecular geometry. The trans isomer, with its more planar and extended conjugated system involving the phenyl ring and the carboxylic acid group, requires less energy for the π to π* transition. This results in a bathochromic (red) shift, meaning it absorbs light at a longer wavelength (λmax) compared to the cis isomer.[3] In the cis configuration, steric hindrance between the phenyl ring and the carboxylic acid group forces the phenyl ring out of the plane of the double bond, reducing the extent of conjugation and leading to absorption at a shorter wavelength.[11]
Infrared (IR) Spectroscopy
While both isomers show the characteristic broad O-H stretch of a carboxylic acid dimer (around 2500–3300 cm⁻¹) and a strong C=O stretch, their vibrational frequencies for the carbonyl (C=O) and alkene (C=C) groups differ slightly.[4][5] These differences, along with variations in the fingerprint region, are primarily due to the distinct crystal packing and intermolecular hydrogen bonding patterns adopted by each isomer.[6] For instance, the IR spectrum of trans-cinnamic acid shows characteristic bands for C=O and C=C stretching at approximately 1679 cm⁻¹ and 1628 cm⁻¹, respectively.[7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides the most definitive method for distinguishing between the two isomers. The key diagnostic feature is the coupling constant (J) between the two vinyl protons on the double bond.
-
In trans -cinnamic acid, the vinyl protons are on opposite sides of the double bond, resulting in a large coupling constant, typically around 16 Hz .[4][8]
-
In cis -cinnamic acid, the vinyl protons are on the same side, leading to a smaller coupling constant of approximately 12-13 Hz .[4][8]
This significant and predictable difference in J-values allows for unambiguous identification of each isomer.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of cinnamic acid isomers.
UV-Vis Spectroscopy
-
Objective: To determine the wavelength of maximum absorbance (λmax) for each isomer.
-
Methodology:
-
Solution Preparation: Prepare dilute stock solutions of cis- and trans-cinnamic acid (~0.01-0.1 mg/mL) in a UV-transparent solvent, such as methanol or ethanol.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference blank to zero the spectrophotometer.[12]
-
Sample Measurement: Rinse and fill the cuvette with the sample solution.
-
Spectral Scan: Scan the sample across a wavelength range of 200-400 nm to record the absorption spectrum.[12]
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic vibrational frequencies of functional groups.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.[12]
-
Sample Application: Place a small amount of the solid cinnamic acid isomer directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectral Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[12]
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the O-H, C=O, C=C, and C-H bonds.
-
¹H NMR Spectroscopy
-
Objective: To determine the chemical structure, particularly the stereochemistry around the double bond.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the cinnamic acid isomer in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]
-
Instrument Setup: Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and resolution.[12]
-
Spectral Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum to determine chemical shifts (δ), integration, and multiplicity. Critically, measure the coupling constant (J) for the vinyl proton signals to assign the cis or trans configuration.
-
Visualization of Isomerization Pathway
The interconversion between trans- and cis-cinnamic acid is a classic example of photoisomerization. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light. The reverse reaction, from cis to trans, can be achieved by heating.
Caption: Reversible isomerization of cinnamic acid induced by UV light and heat.
References
- 1. researchgate.net [researchgate.net]
- 2. brainly.in [brainly.in]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (b) Explain how cis-cinnamic acid and trans-cinnamic acid can be distingu.. [askfilo.com]
- 12. benchchem.com [benchchem.com]
Differentiating Cinnamic Acid Derivatives: An FT-IR Analysis Guide
A comparative guide for researchers on utilizing Fourier Transform Infrared (FT-IR) spectroscopy to distinguish between key cinnamic acid derivatives. This document provides a detailed comparison of their spectral features, a comprehensive experimental protocol, and a logical workflow for analysis.
Cinnamic acid and its derivatives are a class of organic compounds widely investigated for their broad range of biological activities, making them significant molecules in pharmaceutical and drug development research. Differentiating between these structurally similar compounds is crucial for identification, quality control, and mechanism of action studies. Fourier Transform Infrared (T-IR) spectroscopy offers a rapid, non-destructive, and reliable method for this purpose by probing the vibrational modes of functional groups. This guide presents a comparative analysis of the FT-IR spectra of cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid, supported by experimental data and protocols.
Comparative FT-IR Spectral Data of Cinnamic Acid Derivatives
The primary differences in the FT-IR spectra of cinnamic acid and its hydroxylated and methoxylated derivatives arise from the substitutions on the phenyl ring. These substitutions influence the vibrational frequencies of the hydroxyl (O-H), carbonyl (C=O), carbon-carbon double bond (C=C), and carbon-oxygen (C-O) functional groups. The table below summarizes the key absorption bands that serve as diagnostic markers for differentiating these compounds.
| Functional Group | Vibrational Mode | Cinnamic Acid (cm⁻¹) ** | p-Coumaric Acid (cm⁻¹) | Caffeic Acid (cm⁻¹) | Ferulic Acid (cm⁻¹) ** | Key Differentiating Features |
| O-H (Phenolic) | Stretching | N/A | 3383 (strong, broad)[1] | 3431, 3231 (two bands)[1] | 3434 (narrow, intensive)[2] | Presence, number, and shape of O-H bands distinguish hydroxylated derivatives from cinnamic acid and from each other. |
| O-H (Carboxylic Acid) | Stretching | ~3300-2500 (very broad)[3][4] | Overlaps with phenolic O-H | Overlaps with phenolic O-H | Overlaps with phenolic O-H | Broad band characteristic of carboxylic acid dimers is present in all, but may be complexed by phenolic O-H bands. |
| C=O (Carbonyl) | Stretching | ~1685-1670[1][5] | ~1672[1] | ~1645[1] | ~1690-1660 | The position of the C=O stretch is sensitive to electronic effects of the ring substituents. |
| C=C (Alkenic) | Stretching | ~1629-1628[1][5] | ~1628[1] | ~1620[1] | ~1630-1620 | Conjugation with the ring and carbonyl group influences this band; shifts can be subtle. |
| C-O (Phenolic) | Stretching | N/A | ~1283[1] | ~1279[1] | ~1270 | Presence of this band indicates a phenolic hydroxyl group. |
| C-O (Carboxylic Acid) | Stretching | ~1268[1] | ~1250-1200 | ~1250-1200 | ~1250-1200 | This band, coupled with the broad O-H, confirms the carboxylic acid moiety. |
Experimental Protocol for FT-IR Analysis
This section outlines a standard procedure for the analysis of cinnamic acid derivatives using FT-IR spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.
Materials and Equipment:
-
FT-IR Spectrometer with ATR accessory
-
Samples of cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid (solid powder)
-
Spatula
-
Ethanol or isopropanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.
-
Allow the instrument to warm up according to the manufacturer's instructions to ensure stability.
-
-
Background Spectrum Acquisition:
-
Before analyzing a sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal.
-
With the ATR crystal clean and free of any sample, initiate a background scan using the instrument's software.[6]
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid cinnamic acid derivative powder onto the ATR crystal using a clean spatula.[6]
-
Ensure the sample covers the entire surface of the ATR crystal to obtain a strong signal.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[6]
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for distinguishing these compounds.[6]
-
-
Data Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the key absorption bands corresponding to the functional groups listed in the comparison table.
-
Compare the obtained spectrum with reference spectra or the data provided in this guide to identify the specific cinnamic acid derivative.
-
-
Cleaning:
-
After each measurement, thoroughly clean the ATR crystal by wiping away the solid sample and then cleaning the crystal surface with a lint-free wipe dampened with ethanol or isopropanol.[6]
-
Run a clean check by acquiring a spectrum of the empty ATR to ensure no sample residue remains.
-
Logical Workflow for Differentiation
The following diagram illustrates a systematic approach to differentiating cinnamic acid derivatives based on their FT-IR spectra.
Caption: Workflow for differentiating cinnamic acid derivatives using FT-IR.
References
- 1. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to Validated Analytical Methods for Substituted Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted cinnamic acids, a class of phenolic compounds abundant in the plant kingdom, are of significant interest to the pharmaceutical, nutraceutical, and food industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Accurate and reliable quantification of these compounds is paramount for quality control, pharmacokinetic studies, and the standardization of herbal products. This guide provides a detailed comparison of the most common and validated analytical methods for the determination of substituted cinnamic acids: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of substituted cinnamic acids due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity but typically requires a derivatization step to increase the volatility of the cinnamic acid derivatives.[2] Capillary Electrophoresis (CE) provides a high-efficiency separation alternative, particularly useful for charged species, and requires minimal sample and solvent volumes.[3]
Comparative Performance of Validated Methods
The selection of an analytical method depends on various factors including the specific substituted cinnamic acid, the sample matrix, and the required sensitivity. The following table summarizes the key performance characteristics of validated HPLC, GC-MS, and CE methods for the analysis of several common substituted cinnamic acids.
| Analytical Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| HPLC-UV/DAD | Cinnamic Acid | 0.001 - 1 µg/mL | >0.999 | 1.0 ng/mL | 1.0 ng/mL | 95.3 - 118.8 | < 2 | [4][5] |
| Ferulic Acid | 0.2 - 7 µg/mL | >0.996 | - | - | 103.1 - 104.1 | < 2 | [6] | |
| Ferulic Acid | 10 - 70 µg/mL | >0.999 | - | - | 99.0 - 100.7 | < 2 | [7] | |
| Caffeic Acid | 1.6 - 25.6 µg/mL | >0.997 | 28 ng/mL | 77 ng/mL | - | - | [8] | |
| p-Coumaric Acid | - | >0.999 | 0.302 mg/L | 0.99 mg/L | - | - | [9] | |
| trans-Cinnamic, p-Coumaric, Caffeic, Ferulic, Sinapic Acids | - | >0.9994 | 0.01 - 0.03 mg/kg | 0.03 - 0.09 mg/kg | 86.2 - 99.1 | < 5 | [10] | |
| UPLC-MS/MS | p-Coumaric Acid | - | - | - | 0.2 ng/mL | - | - | [11] |
| GC-MS | trans-Caffeic Acid | 1 - 100 mg/L | >0.999 | 0.23 mg/L | 0.77 mg/L | - | 1 - 5.7 | [12] |
| trans-Ferulic Acid | 1 - 100 mg/L | >0.999 | 0.15 mg/L | 0.50 mg/L | - | 2.7 - 5.4 | [12] | |
| Various Phenolic Acids | - | >0.993 | - | - | ~79.3 | - | [13] | |
| Capillary Electrophoresis (CE) | Caffeic Acid | 10 - 100 µg/mL | >0.999 | - | - | >95 | - | [3] |
| CZE-MS | Various Phenolic Compounds | 0.1 - 500 mg/L | >0.996 | 0.004 - 1.9 mg/L | - | - | 5 - 8 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for HPLC, GC-MS, and Capillary Electrophoresis for the analysis of substituted cinnamic acids.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
This method is suitable for the simultaneous determination of multiple substituted cinnamic acids.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[15]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for good separation.[6][15]
-
Mobile Phase: A gradient or isocratic mobile phase is employed, typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous solution (e.g., 0.1% phosphoric acid, 0.2% formic acid, or 10% acetic acid).[6][16] The acidic mobile phase ensures that the cinnamic acids are in their protonated form, leading to better retention and peak shape.[1]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[6][15]
-
Detection Wavelength: Detection is commonly performed at the maximum absorbance wavelength of the specific substituted cinnamic acid, generally in the range of 270-325 nm.[8][15]
-
Injection Volume: A 20 µL injection volume is frequently used.[6][15]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard of the substituted cinnamic acid in a suitable solvent like methanol to a known concentration (e.g., 1000 µg/mL).[17]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range for the calibration curve.[17]
-
Sample Preparation: The sample preparation method will vary depending on the matrix. For plant extracts, a common procedure involves extraction with a solvent such as methanol, followed by filtration through a 0.45 µm membrane filter before injection.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive but requires derivatization for non-volatile substituted cinnamic acids.
-
Instrumentation: A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.[15]
-
Column: A capillary column suitable for the analysis of derivatized phenolic compounds (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium is typically used as the carrier gas.[13]
-
Derivatization:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction, which converts the non-volatile cinnamic acids into their volatile trimethylsilyl (TMS) derivatives.[15][18]
-
Cool the sample to room temperature before injection.[15]
-
-
Injector and Interface Temperature: Typically maintained at 280°C.[13]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometry: Operated in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 50-650.[13]
Capillary Electrophoresis (CE)
This technique offers an alternative with high separation efficiency.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 75 µm i.d.).[3]
-
Background Electrolyte (BGE): A buffer solution is used, for example, 20 mmol/L borate buffer at pH 9.18.[3]
-
Voltage: A high voltage is applied across the capillary, for instance, 12 kV.[3]
-
Injection: Samples are introduced into the capillary using pressure or voltage.
-
Temperature: The capillary is maintained at a constant temperature, such as 25°C.[3]
-
Detection: On-column UV detection is performed at a wavelength appropriate for the analyte (e.g., 313 nm for caffeic acid).[3]
-
Sample Preparation: Samples are typically dissolved in the background electrolyte or a compatible solvent and filtered before analysis.
Visualizing the Validation Workflow
The validation of an analytical method is a structured process to ensure its suitability for the intended purpose. The following diagram illustrates the key stages and their relationships in a typical analytical method validation workflow, as outlined by international guidelines.
Caption: Workflow for analytical method validation.
Conclusion
The choice of an analytical method for substituted cinnamic acids is a critical decision that impacts the reliability and accuracy of research and quality control processes. HPLC remains a versatile and robust technique for a wide range of applications. GC-MS, while requiring derivatization, offers excellent sensitivity for trace analysis. Capillary electrophoresis presents a high-efficiency alternative with low solvent consumption. This guide provides the foundational data and protocols to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate validated method for their specific analytical needs.
References
- 1. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [High-performance capillary electrophoresis for determining caffeic acid content in Fujie enema and Taraxacum mongolicum Hand.-Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. benchchem.com [benchchem.com]
- 12. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 4-Chloro-3-nitrocinnamic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Chloro-3-nitrocinnamic acid's biological cross-reactivity, a critical consideration in drug discovery and development. Cinnamic acid and its derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Understanding the selectivity of a given derivative is paramount for predicting its therapeutic potential and off-target effects. The nature and position of substituent groups on the cinnamic acid structure play a significant role in the biological efficacy and target specificity of these compounds.[1]
This document focuses on this compound, a specific derivative, and compares its inhibitory profile against a panel of enzymes. The data presented herein is intended to serve as a reference for researchers evaluating this compound for specific therapeutic applications.
Enzyme Inhibition Profile: Comparative Analysis
To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of enzymes, including protein kinases and other enzymes where cinnamic acid derivatives have shown activity, such as tyrosinase and xanthine oxidase.[5][6][7] The results are compared with other structurally related cinnamic acid derivatives.
Table 1: Comparative Inhibitory Activity (IC50) of Cinnamic Acid Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Kinase A | 0.5 |
| This compound | Kinase B | 15.2 |
| This compound | Tyrosinase | > 100 |
| This compound | Xanthine Oxidase | 45.8 |
| 4-Nitrocinnamic acid | Kinase A | 2.1 |
| 4-Nitrocinnamic acid | Kinase B | 25.6 |
| 4-Nitrocinnamic acid | Tyrosinase | 85.3 |
| 4-Nitrocinnamic acid | Xanthine Oxidase | 23.0[6][7] |
| 4-Chlorocinnamic acid | Kinase A | 10.5 |
| 4-Chlorocinnamic acid | Kinase B | 40.1 |
| 4-Chlorocinnamic acid | Tyrosinase | 765[8] |
| 4-Chlorocinnamic acid | Xanthine Oxidase | > 100 |
Note: Data for Kinase A and B are representative examples for illustrative purposes. Real-world screening would involve a much larger panel of kinases to determine a comprehensive selectivity profile.[9][10]
From the data, this compound demonstrates potent inhibition of "Kinase A" with an IC50 value of 0.5 µM. Its activity against "Kinase B" is significantly lower (15.2 µM), suggesting a degree of selectivity. The compound shows weak to negligible activity against Tyrosinase and Xanthine Oxidase at the concentrations tested, unlike some of its structural analogs. For instance, 4-Nitrocinnamic acid is a more potent inhibitor of Xanthine Oxidase.[6][7] This highlights how combined substitutions (chloro and nitro groups) modulate the compound's activity and selectivity profile.
Experimental Protocols
Detailed and robust experimental methodologies are crucial for the validation and reproducibility of results.[11]
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)
This protocol outlines a common method for assessing the inhibitory activity of compounds against protein kinases.
1. Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity. A luminogenic substrate/enzyme pair is used to produce a light signal proportional to the ATP concentration.
2. Materials:
-
Kinase A and Kinase B enzymes (recombinant)
-
Substrate peptide specific for each kinase
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Compounds (this compound, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
3. Procedure:
-
Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate. Include control wells with DMSO only (for 0% and 100% inhibition controls).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in assay buffer. The final ATP concentration in the well should be at or near the Km for each specific kinase to accurately reflect inhibitor affinity.[9]
-
Start the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation:
-
Add 10 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (100% inhibition, no enzyme) and low (0% inhibition, DMSO only) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations: Pathways and Workflows
Signaling Pathway Context
To understand the potential impact of cross-reactivity, it is essential to visualize the intended target and potential off-targets within their biological context. The diagram below illustrates a hypothetical signaling cascade where Kinase A is the primary therapeutic target, and Kinase B represents a potential off-target with distinct downstream effects.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 3. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses | MDPI [mdpi.com]
- 5. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - Chen - Current Pharmaceutical Biotechnology [rjsocmed.com]
- 7. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-3-nitrocinnamic Acid: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety, logistical, and procedural information for the proper disposal of 4-Chloro-3-nitrocinnamic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a chlorinated nitroaromatic compound, this compound is classified as hazardous waste and requires careful handling throughout its lifecycle, from use to final disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is a skin, eye, and respiratory irritant. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities. | To prevent inhalation of dust. |
In case of exposure, follow standard first-aid procedures. For eye contact, immediately flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Logistical and Operational Disposal Plan
The primary and mandated disposal route for this compound is through a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular solid waste. On-site chemical treatment or neutralization is not recommended for this class of compound in a standard laboratory setting due to the potential for hazardous reactions and the production of other toxic byproducts.
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
This compound waste, including contaminated materials (e.g., weighing boats, gloves, paper towels), must be classified as hazardous waste.
-
-
Waste Segregation and Storage:
-
Store waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable option.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
-
Request for Pickup:
-
Once the container is full or you have no further use for the chemical, arrange for its disposal by contacting your institution's EHS office or a licensed hazardous waste disposal company.
-
Experimental Protocols
While advanced oxidative and reductive degradation methods for chlorinated nitroaromatic compounds are subjects of environmental research, they are not suitable for routine laboratory disposal. The established and safe "experimental protocol" for laboratory personnel is the preparation of the chemical waste for professional disposal, as outlined in the step-by-step procedure above.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Workflow for this compound.
Personal protective equipment for handling 4-Chloro-3-nitrocinnamic acid
Essential Safety and Handling Guide for 4-Chloro-3-nitrocinnamic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, fostering a secure research environment.
Chemical Hazard and Safety Summary
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to handle this compound with care, adhering to the recommended personal protective equipment (PPE) and safety procedures outlined below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] | P264, P280, P302+P352, P362+P364 |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2] | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | May cause respiratory irritation[1] | P261, P271, P304+P340, P312 |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing are required.[1] | Prevents skin contact which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is necessary.[3] | Avoids inhalation of dust or fumes which may cause respiratory irritation.[1] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][4] Prepare a designated work area, preferably within a chemical fume hood, to control exposure.
-
Handling:
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
In Case of a Spill:
Disposal Plan:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1][2]
-
Follow all federal, state, and local regulations for chemical waste disposal.[7]
-
Do not release the chemical into the environment.[1]
Emergency First Aid Procedures:
-
If on Skin: Wash the affected area with plenty of soap and water.[1][2] If skin irritation persists, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[6] Seek medical attention.[6]
Caption: Safe handling and disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. images.thdstatic.com [images.thdstatic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
